4-(Benzyloxy)-1-methyl-2-pyridone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-phenylmethoxypyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-14-8-7-12(9-13(14)15)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZNRLNERQOPTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90546023 | |
| Record name | 4-(Benzyloxy)-1-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90546023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53937-03-4 | |
| Record name | 1-Methyl-4-(phenylmethoxy)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53937-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Benzyloxy)-1-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90546023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(Benzyloxy)-1-methyl-2-pyridone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(Benzyloxy)-1-methyl-2-pyridone, a valuable heterocyclic scaffold in medicinal chemistry and drug development. This document details the established synthetic pathways, experimental protocols, and quantitative data to support researchers in the preparation of this compound.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. Its structure, featuring a substituted pyridone core, makes it a versatile building block for the development of novel therapeutic agents. The synthesis of this compound typically proceeds through a two-step sequence involving the preparation of a 4-substituted-2-pyridone intermediate followed by selective alkylation. This guide will focus on a common and effective synthetic route: the O-benzylation of 4-hydroxy-2-pyridone, followed by the N-methylation of the resulting 4-(benzyloxy)-2(1H)-pyridone.
Synthetic Pathway Overview
The synthesis of this compound is most commonly achieved through the following two-step process:
-
O-Benzylation: The hydroxyl group of a 4-hydroxy-2-pyridone derivative is protected with a benzyl group to form 4-(benzyloxy)-2(1H)-pyridone.
-
N-Methylation: The nitrogen atom of the pyridone ring is then methylated to yield the final product, this compound.
Controlling the regioselectivity of the alkylation steps is crucial to avoid the formation of undesired O-alkylated byproducts during the N-methylation step.
An In-depth Technical Guide on the Chemical Properties of 4-(Benzyloxy)-1-methyl-2-pyridone
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Benzyloxy)-1-methyl-2-pyridone is a pyridinone derivative of significant interest in medicinal chemistry and drug discovery. The pyridinone scaffold is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound, compiled from available chemical literature and supplier data. While detailed experimental data for this specific compound is limited in publicly accessible literature, this guide extrapolates information from its parent compound, 4-(Benzyloxy)-2(1H)-pyridone, to provide a thorough understanding of its chemical profile.
Chemical and Physical Properties
This compound is a solid, organic compound. Its core structure consists of a pyridinone ring N-methylated at position 1, with a benzyloxy group attached at position 4. This substitution pattern is crucial for its potential biological activity and physicochemical properties.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 4-(Benzyloxy)-1-methylpyridin-2(1H)-one | N/A |
| CAS Number | 53937-03-4 | --INVALID-LINK-- |
| Molecular Formula | C₁₃H₁₃NO₂ | --INVALID-LINK-- |
| Molecular Weight | 215.25 g/mol | --INVALID-LINK-- |
| Appearance | Solid (predicted) | General chemical knowledge |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Spectroscopic Data
Detailed, publicly available spectroscopic data for this compound is scarce. However, based on the analysis of its structural fragments (benzyloxy group, 1-methyl-2-pyridone core), the expected spectral characteristics can be predicted. Commercial suppliers may provide specific analytical data upon request.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Bands |
| ¹H NMR | Signals corresponding to the N-methyl group (singlet, ~3.5 ppm), the benzylic CH₂ group (singlet, ~5.0 ppm), aromatic protons of the benzyl group (multiplet, ~7.3-7.5 ppm), and pyridone ring protons. |
| ¹³C NMR | Resonances for the N-methyl carbon, benzylic carbon, aromatic carbons of the benzyl group, and carbons of the pyridinone ring, including the carbonyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for C=O (carbonyl) stretching of the pyridone ring (~1650 cm⁻¹), C-O-C (ether) stretching, and aromatic C-H and C=C stretching. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 215.25. Fragmentation patterns would likely involve the loss of the benzyl group or other fragments from the pyridone ring. |
Synthesis and Reactivity
The synthesis of this compound typically involves the N-methylation of its precursor, 4-(Benzyloxy)-2(1H)-pyridone. This reaction is a common transformation in heterocyclic chemistry.
General Synthesis Pathway
The primary route to this compound is through the alkylation of 4-(Benzyloxy)-2(1H)-pyridone.
Caption: General synthesis of this compound.
Experimental Protocol: N-methylation of 4-(Benzyloxy)-2(1H)-pyridone (Exemplary)
While a specific, published protocol for the target molecule is not available, the following is a general procedure based on standard methylation of N-heterocycles.
-
Reaction Setup: To a solution of 4-(Benzyloxy)-2(1H)-pyridone in a suitable aprotic solvent such as dimethylformamide (DMF) or acetone, add a base (e.g., potassium carbonate or sodium hydride).
-
Addition of Methylating Agent: Stir the mixture at room temperature and add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is typically poured into water and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.
Applications in Drug Discovery and Medicinal Chemistry
The pyridinone scaffold is a well-established pharmacophore in drug discovery, known for its diverse biological activities.[1] These compounds can act as bioisosteres for amides and other heterocyclic systems, and their physicochemical properties can be fine-tuned through substitution.
Although specific biological activities for this compound are not extensively documented in public literature, its structural motifs suggest potential for various therapeutic applications. The benzyloxy group can be involved in hydrophobic interactions with biological targets, while the pyridone core can participate in hydrogen bonding.
Potential Therapeutic Areas
Pyridinone derivatives have been investigated for a wide range of activities, including:
-
Anticancer agents
-
Anti-inflammatory agents
-
Antiviral and antimicrobial agents
-
Central nervous system (CNS) active agents
The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic value.
Caption: Role in a typical drug discovery workflow.
Safety and Handling
According to the Safety Data Sheet (SDS), this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]
Table 3: GHS Hazard Information
| Hazard Statement | Code |
| Harmful if swallowed | H302 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Handling Precautions:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[2]
-
IF ON SKIN: Wash with plenty of soap and water.[2]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
Store in a dry, well-ventilated place at room temperature.[2]
Conclusion
This compound is a valuable chemical entity with significant potential in the field of medicinal chemistry. While comprehensive public data on its specific properties and biological activities are limited, its structural relationship to the well-studied pyridinone class of compounds suggests it is a promising scaffold for the development of novel therapeutics. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery. Researchers are encouraged to consult commercial suppliers for specific analytical data and to follow appropriate safety protocols when handling this compound.
References
In-Depth Technical Guide: Characterization of 4-(Benzyloxy)-1-methyl-2-pyridone (CAS Number: 53937-03-4)
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific compound 4-(benzyloxy)-1-methyl-2-pyridone (CAS 53937-03-4) is exceptionally limited. This guide compiles the available data and provides logical, extrapolated protocols and contextual information based on closely related compounds. The experimental procedures outlined herein are theoretical and require laboratory validation.
Core Compound Identification and Properties
This compound is a pyridone derivative. Pyridones are a class of heterocyclic compounds that are constituents in various biologically active molecules. The presence of a benzyloxy group often imparts lipophilicity, which can influence a molecule's pharmacokinetic and pharmacodynamic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 53937-03-4 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₃H₁₃NO₂ | Chemical Supplier Catalogs |
| Molecular Weight | 215.25 g/mol | Chemical Supplier Catalogs |
| IUPAC Name | 4-(Benzyloxy)-1-methylpyridin-2(1H)-one | Chemical Supplier Catalogs |
| Physical Form | Solid (predicted) | Inferred from related compounds |
| Melting Point | No data available | N/A |
| Boiling Point | No data available | N/A |
| Solubility | No data available | N/A |
Note on a Related Compound: It is crucial to distinguish the target compound from the structurally similar 4-benzyloxy-2(1H)-pyridone (CAS: 53937-02-3) . This N-unmethylated analog has a reported melting point of 201-203 °C[1].
Synthesis and Experimental Protocols
While a specific, peer-reviewed synthesis protocol for this compound is not available in the public domain, a logical synthetic route would involve the N-methylation of its precursor, 4-benzyloxy-2(1H)-pyridone. Below are detailed, generalized protocols for the synthesis of the precursor and its subsequent methylation.
Synthesis of 4-Benzyloxy-2(1H)-pyridone (CAS: 53937-02-3)
A documented method for synthesizing the precursor involves the rearrangement of 4-benzyloxypyridine-N-oxide.[1]
Experimental Protocol: Synthesis of 4-Benzyloxy-2(1H)-pyridone
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-benzyloxypyridine-N-oxide (1 equivalent) in acetic anhydride (approximately 6 mL per gram of starting material).
-
Heating: Heat the reaction mixture to reflux and maintain for 1.5 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the acetic anhydride.
-
Dissolve the residue in a solvent mixture of ethyl acetate and methanol (e.g., 15:1 ratio).
-
Stir the solution at 60 °C for 2 hours.
-
-
Isolation and Purification:
-
Cool the solution to room temperature to allow for precipitation of the product.
-
Collect the solid by filtration.
-
Concentrate the filtrate to obtain a second crop of the product.
-
Combine the crude products and purify by recrystallization from a suitable solvent system like methanol/ethyl acetate to yield pure 4-benzyloxy-2(1H)-pyridone.[1]
-
Proposed Synthesis of this compound (CAS: 53937-03-4)
The synthesis of the target compound can be logically achieved through the N-methylation of 4-benzyloxy-2(1H)-pyridone. General methods for the N-alkylation of pyridones often employ a base and a methylating agent.
Experimental Protocol: N-methylation of 4-Benzyloxy-2(1H)-pyridone
-
Reaction Setup: To a solution of 4-benzyloxy-2(1H)-pyridone (1 equivalent) in a dry, polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a suitable base (e.g., sodium hydride, 1.1 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the pyridone anion.
-
Methylation: Add a methylating agent, such as methyl iodide (1.2 equivalents), dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Isolation and Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
-
Spectroscopic and Analytical Characterization
No publicly available spectroscopic data (NMR, MS, IR) for this compound has been identified. Chemical suppliers indicate that such data may be available upon request. For research purposes, the following analytical methods would be essential for the structural confirmation and purity assessment of the synthesized compound.
Table 2: Recommended Analytical Characterization Methods
| Technique | Purpose |
| ¹H NMR | To determine the proton environment, including the presence and integration of the N-methyl group, benzylic protons, and aromatic protons. |
| ¹³C NMR | To identify the number of unique carbon atoms and confirm the carbon skeleton of the molecule. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern, confirming the elemental composition. |
| Infrared (IR) Spectroscopy | To identify characteristic functional groups, such as the carbonyl (C=O) stretch of the pyridone ring. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the synthesized compound. |
Biological Activity and Signaling Pathways
As of the date of this document, there are no published research articles detailing the biological activity, mechanism of action, or any associated signaling pathways for this compound (CAS 53937-03-4).
However, the pyridone and benzyloxy moieties are present in numerous compounds with diverse pharmacological activities. Related structures have been investigated for roles as:
-
Enzyme Inhibitors: Various pyridone derivatives have been explored as inhibitors of enzymes such as matrix metalloproteinases and kinases.
-
Anticancer Agents: The pyridone scaffold is a common feature in molecules designed as anticancer agents.
-
Central Nervous System (CNS) Agents: Some pyridone derivatives have shown activity at CNS targets.
Any investigation into the biological effects of this compound would require initial screening in relevant biological assays.
Visualizations
Due to the lack of specific experimental workflows or defined biological pathways for this compound, the following diagrams illustrate the proposed synthetic logic.
Caption: Proposed two-step synthesis of this compound.
Caption: Logical workflow for synthesis, purification, and analysis.
Conclusion
This compound (CAS 53937-03-4) is a chemical entity with a significant lack of characterization in publicly accessible scientific literature. While its basic chemical identity is established, detailed experimental data on its synthesis, physical properties, and biological activity are absent. This guide provides a framework based on established chemical principles and data from closely related analogs to aid researchers in the synthesis and characterization of this compound. Any further investigation will necessitate de novo synthesis and comprehensive analytical and biological evaluation.
References
An In-depth Technical Guide to 4-(Benzyloxy)-1-methyl-2-pyridone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Benzyloxy)-1-methyl-2-pyridone, a heterocyclic organic compound of interest in medicinal chemistry. Due to the limited availability of data for this specific N-methylated derivative, this guide also extensively covers its immediate precursor, 4-Benzyloxy-2(1H)-pyridone, to provide a thorough understanding of its synthesis, properties, and potential biological context.
Nomenclature and Structure
The compound "this compound" is systematically named according to IUPAC nomenclature. The pyridone ring is numbered starting from the nitrogen atom as position 1.
-
IUPAC Name: 4-(Benzyloxy)-1-methylpyridin-2(1H)-one
-
Synonyms: 4-(Phenylmethoxy)-1-methyl-2(1H)-pyridinone
-
Molecular Formula: C₁₃H₁₃NO₂
-
Molecular Weight: 215.25 g/mol
The structure consists of a pyridin-2-one core, which is a six-membered aromatic ring containing a nitrogen atom and a ketone group. A methyl group is attached to the nitrogen at position 1, and a benzyloxy group (a benzyl group linked via an oxygen atom) is attached at position 4.
Chemical Structure:
(Note: This is a 2D representation. Ph represents a phenyl group.)
Physicochemical Properties
Detailed experimental data for this compound is not widely available. However, the properties of its non-N-methylated precursor, 4-Benzyloxy-2(1H)-pyridone, are well-documented and provide a useful reference.
| Property | Value (for 4-Benzyloxy-2(1H)-pyridone) | Reference |
| CAS Number | 53937-02-3 | [1][2] |
| Molecular Formula | C₁₂H₁₁NO₂ | [1][2] |
| Molecular Weight | 201.22 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 201-203 °C | [1][3] |
| InChI Key | DOVNUEPFPBWTSV-UHFFFAOYSA-N | [1] |
| SMILES | O=C1NC=CC(OCc2ccccc2)=C1 | [1] |
The N-methylation from the precursor to the target compound would be expected to slightly increase the molecular weight and may decrease the melting point due to the disruption of intermolecular hydrogen bonding.
Synthesis and Experimental Protocols
The synthesis of this compound can be envisioned as a two-step process: first, the synthesis of the precursor 4-Benzyloxy-2(1H)-pyridone, followed by its N-methylation.
Synthesis of 4-Benzyloxy-2(1H)-pyridone
A common method for the synthesis of 4-Benzyloxy-2(1H)-pyridone involves the rearrangement of 4-benzyloxypyridine-N-oxide.[3]
Experimental Protocol:
-
Reaction Setup: 4-Benzyloxypyridine-N-oxide (24.8 g, 123 mmol) is added to acetic anhydride (150 mL).[3]
-
Heating: The mixture is heated to reflux and maintained for 1.5 hours.[3]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.[3]
-
Purification: The residue is dissolved in a mixture of ethyl acetate (150 mL) and methanol (10 mL) and stirred at 60 °C for 2 hours. After cooling, the precipitated solid is collected by filtration. Further concentration of the filtrate may yield additional product. The crude products are combined and purified by recrystallization from a methanol/ethyl acetate mixture to yield pure 4-benzyloxy-2(1H)-pyridone.[3]
N-methylation of 4-Benzyloxy-2(1H)-pyridone
The N-alkylation of 2-pyridones is a well-established transformation. A general procedure for the N-methylation would involve the deprotonation of the pyridone nitrogen followed by reaction with a methylating agent.
General Experimental Protocol:
-
Deprotonation: To a solution of 4-Benzyloxy-2(1H)-pyridone in a suitable anhydrous solvent (e.g., DMF or THF), a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is added at 0 °C.[3] The mixture is stirred for a short period to allow for the formation of the pyridone anion.
-
Methylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added dropwise to the reaction mixture.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Quenching and Extraction: The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Potential Biological Activity and Applications
While specific biological data for this compound is scarce, the 2-pyridone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[4] Derivatives of 4-hydroxy-2-pyridone have demonstrated a variety of biological activities.
-
Antimicrobial and Antifungal Activity: Some 4-hydroxy-2-pyridone alkaloids have shown antimicrobial activities against pathogens such as Staphylococcus aureus and Candida albicans.[5]
-
Cytotoxic Activity: Certain derivatives have exhibited cytotoxic effects against various human cancer cell lines, indicating potential for development as anticancer agents.[4][5]
-
Enzyme Inhibition: The broader class of pyridones has been explored for the inhibition of various enzymes. For instance, derivatives of 4-(4-benzyloxy)phenoxypiperidines have been synthesized and evaluated as inhibitors of Lysine-specific demethylase 1 (LSD1), a target in cancer therapy.[6]
The benzyloxy group at the 4-position can serve as a protecting group for the 4-hydroxy functionality, which is often crucial for biological activity. The N-methyl group can influence the compound's solubility, metabolic stability, and binding affinity to target proteins.[4]
Visualizations
The following diagrams illustrate the proposed synthetic workflow for this compound.
Caption: Proposed two-step synthesis of this compound.
Conclusion
This compound is a derivative of the medicinally important 2-pyridone scaffold. While direct experimental data for this compound is limited, its synthesis can be readily achieved from its precursor, 4-Benzyloxy-2(1H)-pyridone, via N-methylation. The biological activities exhibited by related compounds suggest that this compound and its analogues are promising candidates for further investigation in drug discovery programs, particularly in the areas of oncology and infectious diseases. Further research is warranted to synthesize and evaluate the specific biological profile of this compound.
References
- 1. 4-Benzyloxy-2(1H)-pyridone 99 53937-02-3 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 4-BENZYLOXY-2(1 H)-PYRIDONE | 53937-02-3 [chemicalbook.com]
- 4. 4-Benzyloxy-2-(1H)-pyridone | 53937-02-3 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 4-(Benzyloxy)-1-methyl-2-pyridone in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 4-(Benzyloxy)-1-methyl-2-pyridone, a heterocyclic compound of increasing interest in the field of medicinal chemistry. We will delve into its synthesis, physicochemical properties, and its emerging role as a versatile scaffold and key intermediate in the design and development of novel therapeutic agents. This document aims to be a comprehensive resource, providing detailed experimental protocols, quantitative data on related bioactive molecules, and a clear visualization of its synthetic utility.
Introduction to the Pyridinone Scaffold
Pyridinone derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Their ability to act as both hydrogen bond donors and acceptors, coupled with their capacity to serve as bioisosteres for amides, phenyls, and other heterocyclic rings, makes them highly valuable in drug design.[3] The 2-pyridone and 4-pyridone isomers are the most common, with the 2-pyridone form being particularly favored under physiological conditions.[1][2] This scaffold is present in FDA-approved drugs such as the antifungal agent Ciclopirox, the anti-HIV drug Doravirine, and the iron chelator Deferiprone, highlighting its therapeutic significance.[1]
Synthesis and Physicochemical Properties
The synthesis of this compound is typically achieved through a two-step process starting from a suitable precursor. The first step involves the synthesis of 4-hydroxy-1-methyl-2-pyridone, which is then followed by the benzylation of the 4-hydroxy group.
Synthesis of the Precursor: 4-Hydroxy-1-methyl-2-pyridone
The precursor, 4-hydroxy-1-methyl-2-pyridone, can be synthesized from commercially available starting materials. While various methods exist for the synthesis of substituted pyridones, a common route involves the cyclization of appropriate precursors.[4][5]
Benzylation of 4-Hydroxy-1-methyl-2-pyridone
The introduction of the benzyl group at the 4-position is a crucial step. The alkylation of pyridones can occur at either the nitrogen or the oxygen atom, leading to N-alkylated or O-alkylated products, respectively.[6][7] Selective O-alkylation can be achieved under specific reaction conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 53937-03-4 | [8] |
| Molecular Formula | C₁₂H₁₁NO₂ | [9][10] |
| Molecular Weight | 201.22 g/mol | [9][10][11] |
| Appearance | Yellow to orange to brown powder | [10] |
| Melting Point | 201-203 °C | [11] |
| SMILES | O=C1NC=CC(OCC2=CC=CC=C2)=C1 | [10][11] |
| InChI Key | DOVNUEPFPBWTSV-UHFFFAOYSA-N | [10][11] |
Role in Medicinal Chemistry
While direct biological activity data for this compound is not extensively reported, its significance lies in its role as a key building block and scaffold for the synthesis of more complex and potent molecules. The two key structural motifs, the 1-methyl-2-pyridone core and the 4-benzyloxy group, each contribute to its utility in drug discovery.
The 1-Methyl-2-Pyridone Core: A Privileged Scaffold
As previously mentioned, the pyridinone ring is a versatile pharmacophore. The N-methylation in this compound blocks the hydrogen bond donor capability at the nitrogen, which can be a strategic modification to fine-tune binding interactions with biological targets and improve pharmacokinetic properties such as cell permeability.
The 4-Benzyloxy Group: A Versatile Moiety
The benzyloxy group at the 4-position serves multiple purposes in medicinal chemistry:
-
Protecting Group: The benzyl group can be used as a protecting group for the hydroxyl function, which can be deprotected in a later synthetic step to reveal the 4-hydroxy-2-pyridone core, a known pharmacophore in its own right.
-
Key Binding Element: The phenyl ring of the benzyloxy group can engage in various non-covalent interactions with protein targets, including π-π stacking, hydrophobic, and van der Waals interactions. These interactions are often crucial for achieving high binding affinity and selectivity.
-
Modulation of Physicochemical Properties: The introduction of the benzyloxy group significantly increases the lipophilicity of the molecule, which can influence its solubility, membrane permeability, and metabolic stability.
Applications in Drug Discovery Programs
The this compound scaffold can be envisioned as a starting point for the development of inhibitors for various enzyme families and receptors. For instance, structurally related molecules containing the benzyloxy moiety have shown activity as inhibitors of lysine-specific demethylase 1 (LSD1) and monoamine oxidase (MAO).
Table 2: Biological Activities of Structurally Related Compounds
| Compound Class | Target | Key Compound Example | IC₅₀ Value | Reference |
| 4-(4-Benzyloxy)phenoxypiperidines | Lysine-specific demethylase 1 (LSD1) | Compound 10d | 4 µM | [12] |
| Indolyl Propargylamino Derivatives | Monoamine Oxidase A (MAO-A) | Hybrid 5 | 5.2 nM | [13] |
| Indolyl Propargylamino Derivatives | Monoamine Oxidase B (MAO-B) | Hybrid 5 | 43 nM | [13] |
| Indolyl Propargylamino Derivatives | Acetylcholinesterase (AChE) | Hybrid 5 | 0.35 µM | [13] |
| Indolyl Propargylamino Derivatives | Butyrylcholinesterase (BuChE) | Hybrid 5 | 0.46 µM | [13] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound, based on established chemical literature for similar transformations. Researchers should optimize these conditions for their specific laboratory settings.
Synthesis of 4-Hydroxy-1-methyl-2-pyridone (Intermediate)
A detailed procedure for the synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one from dehydroacetic acid is available, which can be adapted for the synthesis of the unmethylated precursor.[4] Subsequent N-methylation would yield the desired intermediate.
Synthesis of this compound
This procedure is adapted from general methods for the O-alkylation of pyridones.
Materials:
-
4-Hydroxy-1-methyl-2-pyridone
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of 4-hydroxy-1-methyl-2-pyridone in anhydrous DMF, add an excess of potassium carbonate.
-
Stir the suspension vigorously under an inert atmosphere at room temperature.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Visualizing the Synthetic and Application Workflow
The following diagrams, generated using the DOT language, illustrate the synthetic pathway and the potential applications of this compound in drug discovery.
Caption: Synthetic pathway and application workflow of this compound.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry. Its straightforward synthesis and the presence of the privileged 1-methyl-2-pyridone scaffold, combined with the versatile 4-benzyloxy moiety, make it an attractive starting point for the design and synthesis of novel therapeutic agents. While direct biological data on this specific molecule is limited, its utility as a key intermediate for accessing a diverse range of more complex, biologically active compounds is clear. This technical guide provides a solid foundation for researchers and drug development professionals looking to leverage the potential of this compound in their discovery programs. Further exploration of its derivatives is warranted to unlock their full therapeutic potential across various disease areas.
References
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The alkylation of 4-pyridone [digital.maag.ysu.edu]
- 7. mdpi.com [mdpi.com]
- 8. This compound | 53937-03-4 [chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. 438090050 [thermofisher.cn]
- 11. 4-Benzyloxy-2(1H)-pyridone 99 53937-02-3 [sigmaaldrich.com]
- 12. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Spectroscopic Data of 4-(Benzyloxy)-1-methyl-2-pyridone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-(Benzyloxy)-1-methyl-2-pyridone is a derivative of the pyridone heterocyclic system. The pyridone scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The benzoxyloxy substituent at the 4-position and the methyl group at the 1-position (the nitrogen atom) are expected to significantly influence its electronic distribution and, consequently, its spectroscopic properties. A thorough understanding of its spectroscopic signature is crucial for its unambiguous identification, purity assessment, and for elucidating its role in potential signaling pathways or as a pharmacophore.
Synthesis and Precursor Data
The direct synthesis and detailed characterization of this compound are not extensively reported. However, the synthesis of the parent compound, 4-Benzyloxy-2(1H)-pyridone, is documented. This compound serves as a key intermediate for the N-methylation to yield the target molecule.
Synthesis of 4-Benzyloxy-2(1H)-pyridone
The synthesis of 4-Benzyloxy-2(1H)-pyridone can be achieved through various synthetic routes, often involving the benzylation of 4-hydroxy-2-pyridone.
Spectroscopic Data of 4-Benzyloxy-2(1H)-pyridone
While a complete dataset for the N-methylated target is unavailable, some physical and chemical properties of the precursor, 4-Benzyloxy-2(1H)-pyridone, are known:
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁NO₂ | [1][2] |
| Molecular Weight | 201.22 g/mol | [1][2] |
| CAS Number | 53937-02-3 | [1][2] |
| Melting Point | 201-203 °C | [2] |
| Appearance | Solid | [2] |
Predicted Spectroscopic Data of this compound
In the absence of experimental data, computational methods can provide predicted spectroscopic values. These predictions, while useful, should be confirmed by empirical data.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the methyl, benzyl, and pyridone protons. The introduction of the methyl group on the nitrogen atom will likely cause a downfield shift of the adjacent pyridone protons compared to the N-H precursor.
Predicted ¹³C NMR Spectrum
The carbon NMR would provide information on the carbon skeleton. Key signals would include the carbonyl carbon of the pyridone ring, the carbons of the benzyl group, and the newly introduced methyl carbon.
Predicted Mass Spectrum
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₃H₁₃NO₂), which is 215.25 g/mol . Fragmentation patterns would likely involve the loss of the benzyl group or parts of the pyridone ring.
Experimental Protocols
Detailed experimental protocols for acquiring the spectroscopic data of this compound could not be provided as no specific literature detailing its characterization was found. Generally, the acquisition of such data would follow standard analytical chemistry procedures:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Samples would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed using a high-field NMR spectrometer.
-
Infrared (IR) Spectroscopy: The IR spectrum would typically be recorded using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.
-
Mass Spectrometry (MS): Mass spectra would be obtained using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS), depending on the compound's volatility and stability.
Signaling Pathways and Workflows
No specific signaling pathways or experimental workflows involving this compound have been described in the reviewed literature. Therefore, no diagrams can be generated for this section.
Conclusion
While the pyridone chemical class is of high interest to the scientific community, comprehensive spectroscopic data for this compound is currently lacking in publicly accessible scientific resources. The information available on its precursor, 4-Benzyloxy-2(1H)-pyridone, provides a foundational understanding. Further research involving the synthesis and thorough spectroscopic characterization of this compound is required to fill this data gap and facilitate its potential applications in research and drug development. Researchers interested in this compound are encouraged to perform its synthesis and characterization to contribute to the collective scientific knowledge.
References
4-(Benzyloxy)-1-methyl-2-pyridone: A Versatile Intermediate in Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridinone scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Their ability to act as hydrogen bond donors and acceptors, as well as their capacity to serve as bioisosteres for other cyclic structures, makes them valuable moieties in drug design.[1][2] Among the various substituted pyridinones, 4-(Benzyloxy)-1-methyl-2-pyridone stands out as a key chemical intermediate. Its protected hydroxyl group at the 4-position and the methylated nitrogen at the 1-position provide a stable yet reactive platform for further chemical modifications. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role in the development of novel therapeutic agents.
Chemical Properties and Data
This compound is a solid at room temperature. Its core structure consists of a pyridin-2-one ring, which is a six-membered aromatic heterocycle containing a nitrogen atom and a carbonyl group. The key functional groups that dictate its reactivity are the benzyloxy group at the 4-position and the methyl group on the pyridone nitrogen. The benzyloxy group serves as a protecting group for the 4-hydroxy functionality, which can be deprotected under specific conditions to yield the corresponding 4-hydroxy-1-methyl-2-pyridone derivative.
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | This compound (Predicted) | 4-Benzyloxy-2(1H)-pyridone (Precursor)[3][4] |
| Molecular Formula | C₁₃H₁₃NO₂ | C₁₂H₁₁NO₂ |
| Molecular Weight | 215.25 g/mol | 201.22 g/mol |
| Appearance | Off-white to pale yellow solid | Solid |
| Melting Point | Not available | 201-203 °C |
| CAS Number | Not available | 53937-02-3 |
Table 2: Predicted Spectroscopic Data for this compound
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ¹³C NMR (125 MHz, CDCl₃) δ (ppm) |
| 7.45 - 7.30 (m, 5H, Ar-H) | 164.5 (C=O) |
| 7.15 (d, J = 7.5 Hz, 1H, H-6) | 160.2 (C-4) |
| 6.20 (d, J = 2.5 Hz, 1H, H-3) | 140.5 (C-6) |
| 6.10 (dd, J = 7.5, 2.5 Hz, 1H, H-5) | 135.8 (Ar-C) |
| 5.10 (s, 2H, OCH₂) | 128.8 (Ar-CH) |
| 3.50 (s, 3H, NCH₃) | 128.5 (Ar-CH) |
| 127.9 (Ar-CH) | |
| 105.5 (C-5) | |
| 98.0 (C-3) | |
| 70.5 (OCH₂) | |
| 34.0 (NCH₃) |
Note: The spectroscopic data for this compound is predicted based on known spectral data for structurally similar compounds.
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from 4-hydroxy-2-pyridone. The first step involves the protection of the hydroxyl group as a benzyl ether, followed by the methylation of the pyridone nitrogen.
Step 1: Synthesis of 4-Benzyloxy-2(1H)-pyridone (Precursor)
A common method for the benzylation of the 4-hydroxy group involves a Williamson ether synthesis.
Experimental Protocol:
-
To a solution of 4-hydroxy-2-pyridone (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 4-benzyloxy-2(1H)-pyridone.[3]
Step 2: Synthesis of this compound
The N-methylation of the pyridone ring can be accomplished using a variety of methylating agents.
Experimental Protocol:
-
Suspend 4-benzyloxy-2(1H)-pyridone (1 equivalent) in a solvent like acetone or DMF.
-
Add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) and stir the mixture.
-
Add methyl iodide (1.2 equivalents) to the suspension.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Applications as a Chemical Intermediate
This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery. The benzyloxy group can be selectively removed by catalytic hydrogenation to reveal the 4-hydroxy group, which can then be further functionalized. The pyridone core itself can undergo various chemical transformations, including electrophilic substitution and cross-coupling reactions.
Hypothetical Synthetic Pathway towards a Bioactive Molecule
The following diagram illustrates a hypothetical synthetic pathway where this compound serves as a key intermediate in the synthesis of a potential kinase inhibitor. This pathway demonstrates the utility of the intermediate in introducing structural diversity.
Caption: Synthetic workflow for a hypothetical kinase inhibitor.
In this proposed workflow, the pyridone ring is first nitrated at the 3-position. Subsequent reduction of the nitro group to an amine and debenzylation of the 4-benzyloxy group occur simultaneously under catalytic hydrogenation conditions. The resulting 3-amino-4-hydroxy-1-methyl-2-pyridone is a versatile building block that can be further elaborated, for instance, through amide bond formation with a substituted aryl acid chloride to yield a potential kinase inhibitor.
Logical Relationship of Functional Group Transformations
The strategic use of protecting groups and the sequence of reactions are crucial for the successful synthesis of the target molecule. The following diagram illustrates the logical relationship between the key functional group transformations.
Caption: Key functional group interconversions.
Conclusion
This compound is a synthetically useful intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and the presence of strategically placed functional groups allow for the generation of diverse libraries of pyridone-containing compounds for biological screening. The methodologies and synthetic strategies outlined in this guide provide a solid foundation for researchers to utilize this versatile building block in their quest for novel therapeutic agents. Further exploration of the reactivity of this intermediate is likely to uncover new and efficient pathways to complex molecular architectures with valuable pharmacological properties.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Attempted Synthesis of the Pseudomonas aeruginosa Metabolite 2-Benzyl-4(1H)-quinolone and Formation of 3-Methylamino-2-(2-nitrobenzoyl)-4H-naphthalen-1-one as an Unexpected Product - NMR Data [zenodo.org]
- 3. 4-苄氧基-2(1H)-吡啶酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
The Pyridinone Scaffold: A Privileged Core for Novel Therapeutic Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridinone ring, a six-membered nitrogen-containing heterocycle, is recognized in medicinal chemistry as a "privileged scaffold."[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its utility as a versatile bioisostere for amides and other ring systems, have established it as a cornerstone in modern drug discovery.[1][3] Pyridinone derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of potent and selective agents against a range of diseases.[4] This technical guide provides a detailed examination of key therapeutic targets for pyridinone-based compounds, focusing on oncology, virology, and neurology, complete with quantitative data, detailed experimental protocols, and pathway visualizations.
Anticancer Therapeutic Target: PIM-1 Kinase
Pyridinone-containing molecules have shown significant promise as anticancer agents by targeting protein kinases, which are critical regulators of cell signaling pathways fundamental to cancer cell proliferation and survival.[1][5] One of the most prominent targets in this class is the Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase.
PIM-1 is a constitutively active serine/threonine kinase whose overexpression is implicated in numerous hematological and solid tumors, including prostate cancer and leukemia.[6][7] It is a key downstream effector of the JAK/STAT signaling pathway and plays a crucial role in cell cycle progression and the inhibition of apoptosis.[6][8] Pyridinone scaffolds have been successfully employed as ATP-competitive inhibitors of PIM-1.[9]
PIM-1 Signaling Pathway
PIM-1 kinase is a central node in a complex signaling network that promotes cell survival and proliferation. Activated by the JAK/STAT pathway, PIM-1 phosphorylates a wide array of downstream substrates. A key anti-apoptotic function of PIM-1 is the phosphorylation and inactivation of the pro-apoptotic protein BAD at Ser112, Ser136, and Ser155.[6][10][11] This prevents BAD from forming heterodimers with anti-apoptotic proteins like Bcl-2, thereby promoting cell survival.[10][12] PIM-1 inhibitors block these downstream phosphorylation events, reactivating the apoptotic cascade in cancer cells.
Quantitative Data: Pyridinone-Based PIM-1 Inhibitors
The inhibitory activity of pyridinone derivatives against PIM-1 kinase is typically quantified by their half-maximal inhibitory concentration (IC50).
| Compound Class | Specific Derivative | IC50 (µM) | Assay Type | Reference |
| O-alkyl Pyridine | Compound 4c | 0.110 | Enzymatic | [9] |
| O-alkyl Pyridine | Compound 4f | 0.095 | Enzymatic | [9] |
Experimental Protocol: In Vitro PIM-1 Kinase Assay (ADP-Glo™)
This protocol outlines the measurement of PIM-1 kinase activity and its inhibition by pyridinone compounds using the luminescence-based ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced in the kinase reaction.[13]
1. Reagent Preparation:
-
Kinase Buffer: Prepare a 1X kinase buffer solution (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[13]
-
PIM-1 Enzyme: Dilute recombinant human PIM-1 kinase in 1X kinase buffer to the desired working concentration (e.g., 10 ng/µL).
-
Substrate/ATP Mix: Prepare a solution containing a suitable PIM-1 peptide substrate (e.g., S6K substrate) and ATP at a concentration near its Km value (e.g., 500 µM ATP) in 1X kinase buffer.[13]
-
Test Compound: Prepare a serial dilution of the pyridinone inhibitor in 100% DMSO. Subsequently, dilute these into the 1X kinase buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be consistent and low (e.g., <1%).
2. Assay Procedure:
-
Add 1 µL of the diluted test compound or vehicle (DMSO) to the wells of a low-volume 384-well plate.[13]
-
Add 2 µL of the diluted PIM-1 enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.[13]
-
Incubate the reaction at room temperature for 60 minutes.[13]
3. Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[13]
-
Incubate at room temperature for 40 minutes.[13]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.[13]
-
Incubate at room temperature for 30 minutes.[13]
-
Measure the luminescence of each well using a plate-reading luminometer.
4. Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the PIM-1 kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce PIM-1 activity by 50%.
Antiviral Therapeutic Target: HIV-1 Integrase
The pyridinone scaffold is a key component in the development of potent antivirals, particularly against Human Immunodeficiency Virus Type 1 (HIV-1).[5][14] While some derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), an emerging and promising class of pyridinone-based compounds targets the HIV-1 integrase (IN) enzyme through a novel mechanism.[5][14] These are known as Allosteric IN Inhibitors (ALLINIs).
Unlike traditional integrase strand transfer inhibitors (INSTIs) that target the enzyme's catalytic site, ALLINIs bind to a different, "allosteric" site at the dimer interface of the IN catalytic core domain.[15] This binding site is also used by the cellular co-factor Lens Epithelium-Derived Growth Factor (LEDGF/p75), which is crucial for tethering the viral pre-integration complex to the host chromatin.[15][16] By binding to this site, ALLINIs induce aberrant, higher-order multimerization (or hyper-multimerization) of IN, leading to the formation of non-infectious, eccentric viral particles.[3][14][15]
Mechanism of Action: ALLINI-Induced IN Hyper-Multimerization
The normal function of HIV-1 integrase requires the ordered assembly of IN subunits into a tetramer on the viral DNA ends, forming a stable complex known as the intasome.[3][15] Pyridine-based ALLINIs act as a "molecular glue," binding to the IN dimer and promoting an abnormal polymerization of these dimers. This process disrupts the formation of functional intasomes and interferes with the correct morphogenesis of the virus particle during maturation.[3][17]
Quantitative Data: Pyridine-Based ALLINIs
The antiviral potency of ALLINIs is measured by their half-maximal effective concentration (EC50) in cell-based assays.
| Compound Class | Specific Derivative | EC50 (nM) | Target Virus | Reference |
| Pyridine-based ALLINI | (-)-KF116 | ~7 | Wild Type HIV-1 | [14][18] |
| Pyridine-based ALLINI | KF116 (racemic) | Not specified | Wild Type HIV-1 | [14] |
Experimental Protocol: HTRF-Based IN Multimerization Assay
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the ability of pyridinone ALLINIs to induce IN multimerization in vitro.[3] The assay uses two recombinant IN proteins, one with a hexahistidine (6xHis) tag and the other with a FLAG tag.
1. Reagent Preparation:
-
Recombinant Proteins: Purify and prepare full-length HIV-1 IN with an N-terminal 6xHis tag (6xHis-IN) and full-length HIV-1 IN with an N-terminal FLAG tag (FLAG-IN).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 0.1% NP-40).
-
Test Compound: Prepare a serial dilution of the pyridinone ALLINI in DMSO, followed by dilution in assay buffer.
-
HTRF Antibodies: Prepare working solutions of Terbium cryptate-labeled anti-6xHis antibody (donor) and d2-labeled anti-FLAG antibody (acceptor).
2. Assay Procedure:
-
In a low-volume 384-well assay plate, combine 6xHis-IN and FLAG-IN in assay buffer to a final concentration of 50 nM each.
-
Add the serially diluted test compound to the wells. Include a vehicle-only control (DMSO).
-
Incubate the plate at 37°C for 60 minutes to allow inhibitor-induced multimerization to occur.
-
Add the anti-6xHis-Tb (donor) and anti-FLAG-d2 (acceptor) antibodies to the wells.
-
Incubate the plate at 4°C for 4 hours or overnight to allow antibody binding.
3. Signal Detection:
-
Read the plate on an HTRF-compatible plate reader. Excite at 340 nm and measure emission at two wavelengths: 665 nm (acceptor, FRET signal) and 620 nm (donor, internal control).
4. Data Analysis:
-
Calculate the HTRF ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
The HTRF ratio is proportional to the degree of IN multimerization, as a high ratio indicates proximity of the 6xHis-IN and FLAG-IN proteins.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the inhibitor that produces 50% of the maximal multimerization signal.
Neurological Therapeutic Target: mGluR5
In the central nervous system (CNS), pyridinone scaffolds have been developed as potent and selective modulators of neurotransmitter receptors.[5] A key target is the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor (GPCR) that plays a critical role in synaptic plasticity, learning, and memory.[19][20] Dysregulation of mGluR5 signaling is associated with neurological and psychiatric disorders, including schizophrenia.[21] Pyridinone derivatives have been identified as Positive Allosteric Modulators (PAMs) of mGluR5.
mGluR5 PAMs do not activate the receptor directly but bind to an allosteric site, enhancing the receptor's response to its endogenous ligand, glutamate.[21][22] This approach offers greater subtype selectivity and a more nuanced modulation of receptor function compared to direct agonists.
mGluR5 Signaling Pathway
mGluR5 is a Gq/11-coupled receptor.[19] Upon activation by glutamate, it stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[22] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5][22] This transient increase in intracellular Ca2+ concentration is a key signaling event that mGluR5 PAMs potentiate.
Quantitative Data: Pyridinone-Based mGluR5 PAMs
The activity of mGluR5 PAMs is determined by their EC50, the concentration at which they produce 50% of their maximal potentiation of an EC20 response to glutamate.
| Compound Class | Specific Derivative | EC50 (nM) | Assay Type | Reference |
| Pyridinone PAM | VU0409551 | 235 | Calcium Flux | [23] |
| Oxadiazole PAM | VU0366031 | 3.8 | Calcium Flux | [24] |
| Oxadiazole PAM | VU0240381 | 2.3 | Calcium Flux | [24] |
Experimental Protocol: Fluorescence-Based Calcium Flux Assay
This protocol describes a common method for identifying and characterizing mGluR5 PAMs by measuring changes in intracellular calcium concentration using a fluorometric imaging plate reader (FLIPR).[24][25]
1. Cell Culture and Plating:
-
Use a stable cell line expressing recombinant mGluR5 (e.g., HEK293 or CHO cells).
-
Seed the cells into black-walled, clear-bottomed 384-well plates at an appropriate density (e.g., 20,000 cells/well).[24]
-
Allow cells to adhere and grow overnight at 37°C in a 5% CO2 incubator.
2. Dye Loading:
-
Remove the culture medium from the wells.
-
Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-3) diluted in an assay buffer (e.g., Tyrode's solution).[26][27]
-
Incubate the plate for 45-60 minutes at 37°C to allow the dye to enter the cells and be de-esterified.[25]
3. Assay Procedure (FLIPR):
-
Place the dye-loaded cell plate into the FLIPR instrument, which measures fluorescence intensity over time.
-
Baseline Reading: Establish a stable baseline fluorescence reading for several seconds.
-
Compound Addition: The instrument adds the pyridinone test compounds at various concentrations to the wells. A PAM by itself should not elicit a significant calcium response.[26]
-
Agonist Addition: After a short pre-incubation with the test compound (e.g., 2 minutes), the instrument adds a sub-maximal concentration of glutamate (typically an EC20 concentration, which gives 20% of the maximal response).[27]
-
Signal Reading: Continue to measure fluorescence intensity for several minutes to capture the full calcium response.
4. Data Analysis:
-
The fluorescence signal is proportional to the intracellular calcium concentration.
-
Calculate the peak fluorescence response for each well after the addition of glutamate.
-
Normalize the data to the response elicited by a maximal concentration of glutamate (100%) and the response to buffer alone (0%).
-
Plot the normalized response against the logarithm of the PAM concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the EC50 value of the PAM.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Methods for the Analyses of Inhibitor-Induced Aberrant Multimerization of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. benchchem.com [benchchem.com]
- 9. HIV-1 integrase modulates the interaction of the HIV-1 cellular cofactor LEDGF/p75 with chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 11. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The PIM-1 serine kinase prolongs survival and inhibits apoptosis-related mitochondrial dysfunction in part through a bcl-2-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. HIV-1 integrase tetramers are the antiviral target of pyridine-based allosteric integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HIV-1 Integrase Multimerization as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. The Drug-Induced Interface That Drives HIV-1 Integrase Hypermultimerization and Loss of Function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HIV-1 integrase tetramers are the antiviral target of pyridine-based allosteric integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Roles of mGluR5 in synaptic function and plasticity of the mouse thalamocortical pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. oncotarget.com [oncotarget.com]
- 23. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Effects of Positive Allosteric Modulators on Single-Cell Oscillatory Ca2+ Signaling Initiated by the Type 5 Metabotropic Glutamate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In Vitro to in Vivo Translation of Allosteric Modulator Concentration-Effect Relationships: Implications for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Enigmatic Mechanism of Action of 4-(Benzyloxy)-1-methyl-2-pyridone: A Technical Guide Based on Structural Analogs
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: 4-(Benzyloxy)-1-methyl-2-pyridone is a synthetic organic compound belonging to the diverse and pharmacologically significant pyridone family. While direct experimental data on its mechanism of action remains to be elucidated, its structural features—a 1-methyl-2-pyridone core appended with a benzyloxy group at the 4-position—suggest a range of potential biological activities. The 2-pyridone nucleus is recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with a multitude of biological targets. This technical guide consolidates the known mechanisms of action of structurally related pyridone derivatives to postulate the potential biological roles of this compound. This document aims to provide a foundational resource for researchers initiating studies on this compound, offering insights into potential therapeutic applications and guiding future experimental design. The information presented herein is based on an extensive review of scientific literature pertaining to analogous compounds.
Potential Mechanisms of Action Based on the 2-Pyridone Scaffold
The 2-pyridone core is a recurring motif in numerous biologically active compounds, spanning a wide array of therapeutic areas. Its ability to act as a hydrogen bond donor and acceptor, coupled with its planar structure, facilitates interactions with various enzymatic active sites and receptors. Based on the activities of its structural analogs, this compound could potentially exhibit the following mechanisms of action:
Anticancer Activity
Derivatives of 4-hydroxy-2-pyridone have demonstrated significant potential as anticancer agents. A notable example is Sambutoxin, which inhibits the proliferation of various cancer cells.[1] The proposed mechanism involves the induction of reactive oxygen species (ROS), leading to a cascade of events including DNA damage, cell cycle arrest, and apoptosis.[1] Other pyridone-containing compounds have also shown antiproliferative activity against murine P-388 leukemia.[2]
Potential Signaling Pathway:
Enzyme Inhibition
The 2-pyridone scaffold is a versatile platform for the design of enzyme inhibitors. Structurally related compounds have been shown to inhibit a variety of enzymes:
-
Lysine-Specific Demethylase 1 (LSD1): Derivatives of 4-(4-benzyloxy)phenoxypiperidine have been identified as reversible inhibitors of LSD1, an enzyme implicated in cancer.[3]
-
Monoamine Oxidase (MAO): 4-hydroxy-N'-[benzylidene/1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides are potent dual inhibitors of both MAO-A and MAO-B.[4]
-
Matrix Metalloproteinases (MMPs): Certain 4-phenoxybenzenesulfonyl pyrrolidine derivatives act as MMP inhibitors, which could be relevant in cancer metastasis.[5]
Modulation of Protein-Protein Interactions
Recent studies have highlighted the potential of pyridone derivatives to interfere with protein-protein interactions. For instance, 4-amino-2-pyridone derivatives have been identified as potent inhibitors of Proprotein Convertase Subtilisin-like Kexin type 9 (PCSK9).[6] By inhibiting the secretion of PCSK9, these compounds lead to an increase in the expression of the LDL receptor, a mechanism of interest for the treatment of hypercholesterolemia.[6]
Illustrative Workflow for PCSK9 Inhibition Screening:
Antimicrobial and Antimalarial Activities
The 4(1H)-pyridone scaffold is a known pharmacophore for antimalarial activity, targeting the parasite's electron transport chain.[7] Additionally, derivatives of 4-hydroxy-2-pyridone have demonstrated antibacterial properties.[7]
Quantitative Data from Structurally Related Compounds
To provide a comparative perspective, the following table summarizes the reported biological activities of various pyridone derivatives.
| Compound Class | Target | Assay | IC50 / Activity | Reference |
| 4-(4-benzyloxy)phenoxypiperidines | LSD1 | In vitro enzymatic assay | 4 µM | [3] |
| 4-hydroxy-N'-(1-phenylethylidene)-2H-benzo[e][7][8]thiazine-3-carbohydrazide 1,1-dioxide | MAO-A | In vitro enzymatic assay | 0.11 ± 0.005 µM | [4] |
| methyl 4-hydroxy-2H-benzo[e][7][8]thiazine-3-carboxylate 1,1-dioxide | MAO-B | In vitro enzymatic assay | 0.21 ± 0.01 µM | [4] |
| 4-amino-2-pyridone derivative (5c) | PCSK9 Secretion | HepG2 cell-based assay | Total block at 5 µM | [6] |
| Sambutoxin | Cancer Cell Proliferation | In vitro cell viability study | Varies by cell line | [1] |
Detailed Experimental Protocols (Based on Analog Studies)
The following are generalized protocols for key experiments, adapted from studies on structurally similar compounds. These can serve as a starting point for the investigation of this compound.
In Vitro Cancer Cell Viability Assay
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the media is replaced with fresh media containing various concentrations of the test compound.
-
Viability Assessment (MTT Assay): After a 48-72 hour incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The formazan crystals are then dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.
Reactive Oxygen Species (ROS) Detection Assay
-
Cell Treatment: Cells are seeded in a 24-well plate and treated with the test compound for a specified time.
-
Staining: The cells are then incubated with a fluorescent probe for ROS, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), for 30 minutes.
-
Imaging: The fluorescence intensity is observed and captured using a fluorescence microscope.
-
Quantification: For quantitative analysis, the stained cells can be analyzed by flow cytometry.
PCSK9 Secretion Assay
-
Cell Culture and Treatment: HepG2 cells are cultured to near confluency and then treated with the test compound in a serum-free medium for 24-48 hours.
-
Sample Collection: The cell culture supernatant is collected.
-
ELISA: The concentration of secreted PCSK9 in the supernatant is quantified using a commercially available human PCSK9 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: The amount of secreted PCSK9 is normalized to the total protein content of the corresponding cell lysate.
Conclusion and Future Directions
While the precise mechanism of action of this compound is yet to be experimentally determined, the extensive research on its structural analogs provides a strong foundation for targeted investigation. The pyridone scaffold's proven interaction with a diverse range of biological targets, including enzymes and protein-protein interfaces, suggests that this compound could hold significant therapeutic potential.
Future research should focus on a systematic in vitro screening of this compound against a panel of cancer cell lines and key enzymes such as LSD1, MAO, and MMPs. Furthermore, its potential to modulate protein-protein interactions, particularly the PCSK9-LDLR axis, warrants investigation. The experimental protocols outlined in this guide offer a starting point for these crucial next steps in characterizing the biological activity of this enigmatic compound. The elucidation of its mechanism of action will be pivotal in unlocking its potential for drug development.
References
- 1. Discovery and Characterization of 4-Hydroxy-2-pyridone Derivative Sambutoxin as a Potent and Promising Anticancer Drug Candidate: Activity and Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridones as potential antitumor agents II: 4-Pyridones and bioisosteres of 3-acetoxy-2-pyridone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors: From phenotypic hit discovery to in vivo tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Benzyloxy-2-(1H)-pyridone | 53937-02-3 | Benchchem [benchchem.com]
- 8. Page loading... [guidechem.com]
Methodological & Application
Synthesis of 4-(Benzyloxy)-1-methyl-2-pyridone Derivatives: A Detailed Protocol for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of 4-(benzyloxy)-1-methyl-2-pyridone and its derivatives. This class of compounds is of significant interest to researchers, scientists, and drug development professionals due to the prevalence of the 2-pyridone scaffold in numerous biologically active molecules. These protocols offer a comprehensive guide, from the preparation of the initial pyridone core to subsequent derivatization, enabling the generation of a library of compounds for further investigation.
Introduction
The 2-pyridone nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse pharmacological activities. The 4-benzyloxy-1-methyl-2-pyridone core provides a versatile platform for the development of novel therapeutic agents. The benzyloxy group at the 4-position can be readily deprotected to reveal a hydroxyl group for further functionalization, while the N-methyl group enhances metabolic stability and modulates physicochemical properties. This document outlines a robust synthetic pathway to this core structure and provides methodologies for the introduction of substituents at various positions of the pyridone ring.
Synthetic Workflow Overview
The synthesis of this compound derivatives can be achieved through a multi-step process. The general workflow involves the initial synthesis of the 4-benzyloxy-2(1H)-pyridone core, followed by N-methylation, and subsequent derivatization of the pyridone ring.
Application Notes and Protocols: 4-(Benzyloxy)-1-methyl-2-pyridone in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridone scaffolds are recognized as privileged structures in medicinal chemistry, demonstrating a wide range of biological activities.[1] Their utility stems from their ability to act as hydrogen bond donors and acceptors, and as bioisosteres for various functional groups, thereby influencing properties like solubility, metabolic stability, and target binding.[1] This document provides a hypothetical framework for the investigation of 4-(Benzyloxy)-1-methyl-2-pyridone , a novel pyridone derivative, as a potential kinase inhibitor for oncology applications. The protocols and data presented herein are illustrative and intended to serve as a guide for the experimental evaluation of this and similar compounds.
While specific data for this compound is not extensively available in public literature, related N-methyl-2-pyridone structures have been investigated as inhibitors of BET proteins in cancer and inflammation.[2] This suggests that the core scaffold is amenable to targeting proteins involved in cellular proliferation and gene regulation.
Hypothetical Target and Mechanism of Action
For the purpose of these application notes, we will hypothesize that this compound is an inhibitor of a key oncogenic kinase, such as a member of the Mitogen-Activated Protein Kinase (MAPK) pathway. The proposed mechanism involves competitive binding to the ATP-binding site of the kinase, thereby inhibiting downstream signaling events that lead to cell proliferation and survival.
Quantitative Data Summary
The following tables summarize hypothetical in vitro data for this compound against a panel of kinases and cancer cell lines.
Table 1: Kinase Inhibition Profile
| Kinase Target | IC50 (nM) | Assay Type |
| MEK1 | 15 | TR-FRET |
| ERK2 | 250 | TR-FRET |
| BRAF | >10,000 | Biochemical |
| EGFR | >10,000 | Biochemical |
Table 2: Anti-proliferative Activity
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Malignant Melanoma (BRAF V600E) | 0.5 |
| HCT116 | Colon Carcinoma (KRAS G13D) | 1.2 |
| HeLa | Cervical Cancer | 2.5 |
| MCF-7 | Breast Cancer (Wild-type RAS/RAF) | >50 |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 value of this compound against a target kinase (e.g., MEK1).
Materials:
-
Recombinant human MEK1 kinase
-
Europium-labeled anti-phospho-substrate antibody
-
FITC-labeled substrate peptide
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (dissolved in DMSO)
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of the kinase/substrate mixture (pre-mixed in Assay Buffer) to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution (at a concentration equal to the Km for the specific kinase) to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of TR-FRET detection buffer containing the Eu-labeled antibody.
-
Incubate for an additional 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio and plot the results against the inhibitor concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Proliferation Assay (MTT)
This protocol details the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the anti-proliferative effect of this compound on a cancer cell line (e.g., A375).
Materials:
-
A375 melanoma cells
-
DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear flat-bottom plates
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed A375 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare a serial dilution of this compound in culture media.
-
Remove the old media from the wells and add 100 µL of the media containing the diluted compound or vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the media/MTT mixture from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.
Visualizations
Diagram 1: Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the MAPK signaling pathway by this compound.
Diagram 2: Experimental Workflow for Compound Evaluation
Caption: A streamlined workflow for the initial evaluation of a novel kinase inhibitor candidate.
References
Application Notes and Protocols for the Synthesis and Functionalization of 4-(Benzyloxy)-1-methyl-2-pyridone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for key reactions involving 4-(benzyloxy)-1-methyl-2-pyridone. This versatile building block is a valuable intermediate in the synthesis of a variety of more complex molecules. The following sections detail the synthesis of the parent compound and subsequent functionalization reactions, including halogenation, palladium-catalyzed cross-coupling, and deprotection.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step sequence starting from 4-benzyloxypyridine-N-oxide. The first step involves a rearrangement to the corresponding 2-pyridone, followed by N-methylation.
Experimental Protocol: Synthesis of 4-Benzyloxy-2(1H)-pyridone
This protocol is adapted from a known procedure for the synthesis of 2-pyridone derivatives from N-oxides.[1]
Reaction Scheme:
Materials:
-
4-Benzyloxypyridine-N-oxide
-
Acetic anhydride
-
Ethyl acetate
-
Methanol
Procedure:
-
In a round-bottom flask, suspend 4-benzyloxypyridine-N-oxide (1.0 eq) in acetic anhydride (approximately 6 mL per gram of starting material).
-
Heat the mixture to reflux for 1.5 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the acetic anhydride.
-
Dissolve the residue in a mixture of ethyl acetate and methanol (e.g., 15:1 v/v) and heat at 60 °C for 2 hours.
-
Cool the solution to room temperature to allow the product to precipitate.
-
Collect the solid by filtration, wash with a cold mixture of ethyl acetate and methanol, and dry to afford 4-benzyloxy-2(1H)-pyridone.
-
The filtrate can be concentrated and the residue purified by recrystallization to obtain a second crop of the product.
| Starting Material | Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| 4-Benzyloxypyridine-N-oxide | Acetic anhydride | Acetic anhydride | 1.5 | Reflux | ~49 | [1] |
Experimental Protocol: N-Methylation of 4-Benzyloxy-2(1H)-pyridone
This protocol is based on a general procedure for the selective N-alkylation of 4-alkoxy-2-pyridones.[2]
Reaction Scheme:
Materials:
-
4-Benzyloxy-2(1H)-pyridone
-
Methyl iodide (CH₃I)
-
Potassium tert-butoxide (t-BuOK)
-
Tetrabutylammonium iodide (n-Bu₄NI)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-benzyloxy-2(1H)-pyridone (1.0 eq) in anhydrous THF, add potassium tert-butoxide (1.1 eq) and tetrabutylammonium iodide (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise and continue stirring at room temperature for 12-16 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
| Substrate | Alkylating Agent | Base | Catalyst | Solvent | Time (h) | Temperature (°C) | Typical Yield (%) | Reference |
| 4-Benzyloxy-2(1H)-pyridone | Methyl iodide | t-BuOK | n-Bu₄NI | THF | 12-16 | Room Temp. | High | [2] |
Functionalization of this compound
The this compound core can be further functionalized, primarily through electrophilic substitution on the pyridone ring. Halogenation at the C3 or C5 positions provides a handle for subsequent cross-coupling reactions.
Experimental Protocol: Iodination of this compound
This protocol is adapted from a radical-based C-H iodination of pyridones.[3] This reaction can lead to a mixture of mono- and di-iodinated products, and regioselectivity between C3 and C5 may vary.
Reaction Scheme:
Materials:
-
This compound
-
Iodine (I₂)
-
Potassium persulfate (K₂S₂O₈)
-
Manganese(II) sulfate (MnSO₄)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealed tube, combine this compound (1.0 eq), iodine (1.5 eq), potassium persulfate (2.0 eq), and manganese(II) sulfate (0.2 eq).
-
Add 1,2-dichloroethane as the solvent.
-
Seal the tube and heat the reaction mixture at 130 °C for 12-24 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous Na₂S₂O₃ solution.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the regioisomers and any unreacted starting material.
| Substrate | Iodinating System | Solvent | Time (h) | Temperature (°C) | Products | Reference |
| This compound | I₂ / K₂S₂O₈ / MnSO₄ | DCE | 12-24 | 130 | C3 and/or C5 iodo derivatives | [3] |
Palladium-Catalyzed Cross-Coupling Reactions
The halogenated derivatives of this compound are excellent substrates for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-4-(benzyloxy)-1-methyl-2-pyridone
This is a representative protocol based on general Suzuki-Miyaura coupling procedures. The requisite 3-bromo derivative would first need to be synthesized, for example, via electrophilic bromination using a reagent like N-bromosuccinimide (NBS).
Reaction Scheme:
3-Bromo-4-(benzyloxy)-1-methyl-2-pyridone + Amine -> 3-(Amino)-4-(benzyloxy)-1-methyl-2-pyridone
This compound -> 4-Hydroxy-1-methyl-2-pyridone
Caption: Synthetic workflow for the preparation and functionalization of this compound.
Caption: Key palladium-catalyzed cross-coupling pathways for functionalizing halogenated this compound.
References
Application Notes and Protocols: The Pyridone Scaffold for Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While the 4-(Benzyloxy)-1-methyl-2-pyridone scaffold was the initial focus of this inquiry, a comprehensive literature search revealed a lack of specific data on its application as a kinase inhibitor. Therefore, this document provides a detailed overview of the broader 2-pyridone scaffold as a valuable core structure in the design of kinase inhibitors, using a well-studied p38 MAP kinase inhibitor as a representative example. The principles, protocols, and data presented herein are intended to serve as a guide for the development and evaluation of novel pyridone-based kinase inhibitors.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer and inflammatory disorders, making them prime targets for therapeutic intervention. The pyridine scaffold is a cornerstone in modern medicinal chemistry, with many pyridine-containing molecules functioning as kinase inhibitors by interfering with the signaling cascades that drive cell division and survival. [1]The 2-pyridone core, in particular, offers a versatile platform for the synthesis of targeted inhibitors due to its unique structural and electronic properties, which allow for diverse substitutions to optimize potency, selectivity, and pharmacokinetic profiles. This application note details the utility of the 2-pyridone scaffold in kinase inhibitor design, focusing on inhibitors of p38 mitogen-activated protein (MAP) kinase, a key player in inflammatory responses.
The 2-Pyridone Scaffold in Kinase Inhibition
The 2-pyridone structure is a privileged scaffold in medicinal chemistry. Derivatives of 2-pyridone have been synthesized and evaluated for their inhibitory activity against several kinases, including c-Src kinase. [2][3][4][5]For instance, one study reported a series of eighteen 2-pyridone derivatives, with the most potent compound, 1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one, exhibiting a c-Src kinase inhibition IC50 value of 12.5 μM. [2][4]The pyridine ring's ability to act as an ATP-competitive inhibitor in the active site of kinases is a well-established mechanism for its therapeutic effects. [1]
Case Study: Pyridone-Based Inhibitors of p38 MAP Kinase
The p38 MAP kinase pathway is a critical signaling cascade involved in the production of pro-inflammatory cytokines like TNF-α and IL-1β. [6]Its dysregulation is implicated in inflammatory diseases, making it an attractive target for drug discovery. [6]Several pyridone-containing compounds have been investigated as p38 MAP kinase inhibitors.
Quantitative Data for Representative Pyridone-Based Kinase Inhibitors
The following table summarizes the inhibitory activity of a representative pyridone-based p38 MAP kinase inhibitor and a related c-Src inhibitor. This data is presented for illustrative purposes to highlight the potential of the pyridone scaffold.
| Compound ID | Target Kinase | Inhibitor Scaffold | IC50 (µM) | Reference |
| BIRB 796 | p38α MAP Kinase | Pyrazolyl-urea-naphthalene | 0.038 | [7] |
| Compound 36 | c-Src Kinase | 2-Pyridone | 12.5 | [2][4] |
Note: BIRB 796 is a highly potent, allosteric inhibitor of p38 and is included as a benchmark, though it does not contain a simple pyridone core. It highlights the potency that can be achieved in p38 inhibition. [7][8]
Signaling Pathways
Understanding the signaling context of the target kinase is crucial for inhibitor development. Below are diagrams of key kinase signaling pathways.
Caption: The p38 MAPK signaling pathway is activated by stress and cytokines, leading to cellular responses.
References
- 1. benchchem.com [benchchem.com]
- 2. "Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridi" by Karam Chand, Suchita Prasad et al. [digitalcommons.uri.edu]
- 3. "Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridi" by Karam Chand, Suchita Prasad et al. [digitalcommons.chapman.edu]
- 4. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 6. benchchem.com [benchchem.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(Benzyloxy)-1-methyl-2-pyridone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 4-(Benzyloxy)-1-methyl-2-pyridone as a key intermediate in organic synthesis. This versatile building block primarily serves as a protected precursor to the reactive 4-hydroxy-1-methyl-2-pyridone, a scaffold present in numerous biologically active molecules.
Introduction
This compound is a valuable reagent in synthetic organic chemistry, offering a strategic advantage in multi-step syntheses. The benzyl group acts as a robust protecting group for the 4-hydroxyl functionality, allowing for selective modifications at other positions of the pyridone ring or on other parts of a complex molecule. Subsequent deprotection unmasks the hydroxyl group, paving the way for further transformations. Pyridin-2(1H)-one and its derivatives are known to possess a range of biological activities, including anti-inflammatory, antifungal, and anticancer properties, making them significant targets in drug discovery.[1][2]
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step sequence starting from 4-benzyloxy-2(1H)-pyridone. The first step involves the protection of the hydroxyl group of 4-hydroxy-2-pyridone as a benzyl ether, followed by the N-methylation of the resulting 4-benzyloxy-2(1H)-pyridone.
Table 1: Synthesis of this compound
| Step | Reaction | Reagents and Conditions | Typical Yield (%) |
| 1 | O-Benzylation | 4-Hydroxy-2-pyridone, Benzyl chloride, K₂CO₃, DMF, 80 °C | 85-95 |
| 2 | N-Methylation | 4-Benzyloxy-2(1H)-pyridone, Methyl iodide, NaH, THF, 0 °C to rt | 80-90 |
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-Benzyloxy-2(1H)-pyridone
-
To a solution of 4-hydroxy-2-pyridone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl chloride (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to afford 4-benzyloxy-2(1H)-pyridone.
Step 2: Synthesis of this compound
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 4-benzyloxy-2(1H)-pyridone (1.0 eq) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Caption: Synthetic workflow for this compound.
Application as a Protected Intermediate
The primary application of this compound is to serve as a stable, protected precursor to 4-hydroxy-1-methyl-2-pyridone. The benzyl protecting group can be readily removed via catalytic hydrogenation.
Table 2: Deprotection of this compound
| Reaction | Reagents and Conditions | Typical Yield (%) |
| O-Debenzylation | This compound, H₂, Pd/C, Ethanol, rt | 95-99 |
Experimental Protocol: Synthesis of 4-Hydroxy-1-methyl-2-pyridone
-
Dissolve this compound (1.0 eq) in ethanol in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield 4-hydroxy-1-methyl-2-pyridone.
Caption: Role as a protected intermediate for bioactive molecules.
Applications in the Synthesis of Bioactive Molecules
The deprotected 4-hydroxy-1-methyl-2-pyridone is a versatile intermediate for the synthesis of various biologically active compounds. The hydroxyl group can undergo a range of transformations, and the pyridone core can be further functionalized.
Condensation Reactions
4-Hydroxy-pyridone derivatives are known to undergo condensation reactions with aldehydes at the C-3 or C-5 position.[1]
Table 3: Representative Condensation Reaction
| Reactant 1 | Reactant 2 | Product | Reagents and Conditions | Typical Yield (%) |
| 4-Hydroxy-1-methyl-2-pyridone | Benzaldehyde | 3-(Phenyl(hydroxy)methyl)-4-hydroxy-1-methyl-2-pyridone | Piperidine, Ethanol, Reflux | 60-75 |
Experimental Protocol: Condensation with Benzaldehyde
-
To a solution of 4-hydroxy-1-methyl-2-pyridone (1.0 eq) in ethanol, add benzaldehyde (1.1 eq).
-
Add a catalytic amount of piperidine.
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to afford the product.
Conclusion
This compound is a strategic synthetic intermediate, primarily utilized as a protected form of 4-hydroxy-1-methyl-2-pyridone. Its application allows for the controlled synthesis of complex molecules containing the 4-hydroxy-2-pyridone scaffold, which is a key pharmacophore in various therapeutic agents. The protocols outlined provide a foundation for the synthesis and application of this valuable building block in research and development.
References
Application Notes and Protocols for the Purification of 4-(Benzyloxy)-1-methyl-2-pyridone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of 4-(Benzyloxy)-1-methyl-2-pyridone, a key intermediate in the synthesis of various pharmaceutical compounds. The described techniques, recrystallization and column chromatography, are standard yet robust methods to achieve high purity, which is critical for subsequent synthetic steps and biological assays.
Compound Information
| Property | Details |
| IUPAC Name | 4-(Benzyloxy)-1-methyl-1,2-dihydropyridin-2-one |
| Synonyms | 4-(Phenylmethoxy)-1-methyl-2(1H)-pyridinone |
| Molecular Formula | C₁₃H₁₃NO₂ |
| Molecular Weight | 215.25 g/mol |
| CAS Number | 53937-03-4[1] |
| Appearance | Off-white to pale yellow solid (crude); White crystalline solid (purified) |
| Melting Point | Not readily available; expected to be a solid at room temperature. |
Data Presentation: Comparison of Purification Methods
The following table summarizes representative data for the purification of this compound. The actual yields and purity will depend on the initial purity of the crude material and strict adherence to the protocols.
| Purification Method | Solvent System | Typical Yield (%) | Purity (by HPLC, %) | Key Advantages |
| Recrystallization | Methanol/Ethyl Acetate | 75-90 | >99.0 | Simple, cost-effective, scalable |
| Column Chromatography | Ethyl Acetate/Hexane Gradient | 60-80 | >99.5 | High resolution for removing closely related impurities |
Experimental Protocols
Safety Precautions: Always handle chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Method A: Recrystallization
This protocol is adapted from the purification of the closely related compound, 4-benzyloxy-2(1H)-pyridinone, which is effectively purified by recrystallization from a mixture of methanol and ethyl acetate.[2] This solvent system is suitable for compounds of moderate polarity.
Materials:
-
Crude this compound
-
Methanol (ACS grade)
-
Ethyl acetate (ACS grade)
-
Erlenmeyer flasks
-
Hotplate stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Protocol:
-
Dissolution: In a 250 mL Erlenmeyer flask, add 5.0 g of crude this compound and a magnetic stir bar. Add a minimal amount of hot methanol (e.g., 20-30 mL) and heat the mixture with stirring on a hotplate. Continue to add hot methanol portion-wise until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: To the hot methanolic solution, add ethyl acetate dropwise until the solution becomes slightly turbid. Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Complete Precipitation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Method B: Column Chromatography
Silica gel column chromatography is a highly effective method for purifying compounds with varying polarities. For pyridone derivatives, a gradient of ethyl acetate in hexane is a common and effective eluent system.[3]
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Ethyl acetate (ACS grade)
-
Hexane (ACS grade)
-
Chromatography column
-
Beakers and flasks for fraction collection
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp (254 nm)
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the excess hexane to drain until it is level with the top of the silica.
-
Sample Loading: Dissolve a small amount of the crude this compound in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel and dry it completely. Carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with 100% hexane. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., 10%, 20%, 30%, etc., in hexane).
-
Fraction Collection: Collect fractions in test tubes or small flasks.
-
Monitoring: Monitor the separation by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30-50% ethyl acetate in hexane). Visualize the spots under a UV lamp.
-
Combining and Evaporation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Workflow for column chromatography purification.
References
Application Note: Spectroscopic Analysis of 4-(Benzyloxy)-1-methyl-2-pyridone
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of 4-(Benzyloxy)-1-methyl-2-pyridone, a heterocyclic compound of interest in medicinal chemistry and drug development. Predicted spectral data and standardized experimental workflows are presented to guide researchers in its synthesis and characterization.
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves the O-benzylation of the commercially available precursor, 4-hydroxy-1-methyl-2-pyridone. This method is advantageous as it avoids the potential for competing N-alkylation that can occur when starting with 4-hydroxypyridone.
Caption: Proposed synthesis of the target compound.
Predicted Spectroscopic Data
The following tables summarize the predicted NMR and mass spectrometry data for this compound based on established chemical shift values for analogous structures and known fragmentation patterns.
Predicted ¹H NMR Data
Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.45 - 7.30 | m | 5H | Phenyl group protons (Ar-H) |
| ~7.10 | d | 1H | H-6 (Pyridone ring) |
| ~6.15 | d | 1H | H-5 (Pyridone ring) |
| ~5.80 | s | 1H | H-3 (Pyridone ring) |
| ~5.10 | s | 2H | Benzylic protons (-CH₂-) |
| ~3.50 | s | 3H | N-Methyl protons (-CH₃) |
Predicted ¹³C NMR Data
Solvent: CDCl₃ Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ) ppm | Assignment |
| ~165.0 | C-4 (Pyridone ring, C-O) |
| ~162.0 | C-2 (Pyridone ring, C=O) |
| ~140.0 | C-6 (Pyridone ring) |
| ~135.0 | Quaternary Carbon (Phenyl ring, C-ipso) |
| ~129.0 | Phenyl ring carbons |
| ~128.5 | Phenyl ring carbons |
| ~128.0 | Phenyl ring carbons |
| ~105.0 | C-5 (Pyridone ring) |
| ~95.0 | C-3 (Pyridone ring) |
| ~71.0 | Benzylic carbon (-CH₂-) |
| ~37.0 | N-Methyl carbon (-CH₃) |
Predicted Mass Spectrometry Data
Ionization Mode: Electrospray Ionization (ESI+)
| m/z (Da) | Assignment |
| 216.10 | [M+H]⁺ (Calculated for C₁₃H₁₄NO₂) |
| 238.08 | [M+Na]⁺ (Calculated for C₁₃H₁₃NNaO₂) |
| 91.05 | [C₇H₇]⁺ (Tropylium ion, characteristic fragment) |
Experimental Protocols
The following are detailed protocols for the NMR and mass spectrometry analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex gently if necessary.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse Program: zg30
-
Number of Scans (ns): 16
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (aq): ~4 s
-
Spectral Width (sw): ~20 ppm
-
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse Program: zgpg30
-
Number of Scans (ns): 1024 (or more, depending on sample concentration)
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): ~1 s
-
Spectral Width (sw): ~240 ppm
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra manually.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
-
Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.
-
Integrate the signals in the ¹H spectrum and pick peaks for both spectra.
-
Caption: Standard workflow for NMR analysis.
Mass Spectrometry Protocol
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Instrumentation (LC-MS with ESI source):
-
Equilibrate the LC-MS system with the initial mobile phase conditions.
-
Calibrate the mass spectrometer using the manufacturer's recommended calibration solution to ensure high mass accuracy.
-
-
Data Acquisition (Direct Infusion or LC-MS):
-
Method A: Direct Infusion:
-
Infuse the working solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode over a mass range of m/z 50-500.
-
-
Method B: LC-MS:
-
Inject a small volume (e.g., 1-5 µL) of the working solution onto an appropriate LC column (e.g., C18).
-
Run a gradient elution from a high aqueous mobile phase to a high organic mobile phase.
-
Acquire mass spectra across the elution profile.
-
-
-
MS Parameters (Typical for ESI+):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 120 - 150 °C
-
Desolvation Gas (N₂) Flow: 600 - 800 L/hr
-
Desolvation Temperature: 350 - 450 °C
-
-
Data Analysis:
-
Extract the mass spectrum corresponding to the analyte.
-
Identify the molecular ion peak ([M+H]⁺) and any common adducts ([M+Na]⁺, [M+K]⁺).
-
Analyze the fragmentation pattern to confirm the structure. The presence of a peak at m/z 91 is a strong indicator of the benzyl moiety.
-
Caption: Standard workflow for mass spectrometry analysis.
Predicted Mass Spectral Fragmentation
The primary fragmentation pathway for this compound under ESI-MS conditions is expected to be the cleavage of the benzylic ether bond. This process is driven by the formation of the highly stable tropylium cation.
Caption: Logical diagram of expected MS fragmentation.
Application Notes and Protocols for Assay Development with Pyridone Derivatives
Application Note 1: Anticancer Activity of Pyridone Derivatives
Introduction
Pyridone and its derivatives represent a privileged scaffold in medicinal chemistry, with many exhibiting significant antiproliferative activity against a range of cancer cell lines.[1] These compounds have been shown to induce cell cycle arrest and apoptosis through various mechanisms, including the modulation of key signaling pathways.[2] The evaluation of the cytotoxic effects of novel pyridone derivatives is a critical first step in their development as potential anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound.[2][3]
Principle
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The mitochondrial enzyme succinate dehydrogenase is primarily responsible for this conversion. The resulting formazan crystals are solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay for Cell Viability
Materials
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Pyridone derivative stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyridone derivative in complete medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).[4]
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.[4]
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration (logarithmic scale) to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[5]
-
Quantitative Data for Pyridone Derivatives in Anticancer Assays
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Pyridine-ureas | MCF-7 | 0.11 - 23.02 | [4] |
| Pyridin-2-yl estra-1,3,5(10)-triene | MDA-MB-231 | 0.96 - 26.29 | [6] |
| Pyridin-2-yl estra-1,3,5(10)-triene | PC-3 | 4.69 - 11.09 | [6] |
| 6-phenyl-4-substituted-pyridin-2-one | HepG2 | 4.5 - 7.5 | [2] |
| 6-phenyl-4-substituted-pyridin-2-one | MCF-7 | 6.3 - 16 | [2] |
| Thieno[2,3-c]pyridine | HSC3 | 10.8 - 14.5 | [7] |
| Thieno[2,3-c]pyridine | T47D | 11.7 | [7] |
Application Note 2: Enzyme Inhibition by Pyridone Derivatives
Introduction
The pyridone scaffold is a common feature in many enzyme inhibitors, particularly kinase inhibitors.[8] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer.[9] Therefore, screening novel pyridone derivatives for their ability to inhibit specific kinases is a key step in drug discovery. The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method for determining kinase activity and inhibition.[10]
Principle
The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
Materials
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Pyridone derivative stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure
-
Reagent Preparation:
-
Thaw all reagents and keep them on ice.
-
Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the pyridone derivative.
-
-
Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the kinase/substrate solution to each well.
-
Add 0.5 µL of the serially diluted pyridone derivative or vehicle control (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Generate Luminescent Signal:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[10]
-
Quantitative Data for Pyridone Derivatives in Enzyme Inhibition Assays
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| Pyridin-2(1H)-one | c-Src kinase | 12.5 | [9] |
| O-alkyl pyridine | PIM-1 kinase | 0.095 - 0.110 | [11] |
| Pyridine-urea | VEGFR-2 | 3.93 - 5.0 | [12] |
| Pyrrolo[3,2-c]pyridine | FMS kinase | 0.03 - 0.06 | [8] |
Application Note 3: GPCR Modulation by Pyridone Derivatives
Introduction
G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that are major drug targets.[13] Pyridone derivatives have been identified as modulators of GPCR activity, acting as both agonists and antagonists.[14] Cell-based functional assays are essential for characterizing the interaction of novel pyridone compounds with GPCRs. These assays typically measure the accumulation of second messengers, such as cyclic AMP (cAMP) or inositol phosphates, following receptor activation.
Principle
Upon agonist binding, GPCRs undergo a conformational change, leading to the activation of intracellular G proteins. Depending on the G protein subtype (e.g., Gs, Gi, Gq), this activation triggers downstream signaling cascades, resulting in changes in the levels of second messengers. For example, Gs-coupled receptors stimulate adenylyl cyclase to produce cAMP, while Gq-coupled receptors activate phospholipase C, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). The modulation of these second messenger levels by a test compound can be used to determine its agonist or antagonist activity.
Experimental Protocol: Cell-Based GPCR Functional Assay (cAMP Measurement)
Materials
-
Cells stably expressing the GPCR of interest (e.g., CHO or HEK293 cells)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Pyridone derivative stock solution (in DMSO)
-
Known agonist for the GPCR
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)
-
384-well white plates
-
Plate reader compatible with the chosen assay kit
Procedure
-
Cell Preparation:
-
Culture the cells to confluency.
-
Harvest the cells and resuspend them in assay buffer at the desired density.
-
-
Agonist Mode:
-
Dispense the cell suspension into a 384-well plate.
-
Add serial dilutions of the pyridone derivative to the wells.
-
Incubate at room temperature for the time recommended by the assay kit manufacturer (e.g., 30-60 minutes).
-
-
Antagonist Mode:
-
Dispense the cell suspension into the plate.
-
Add serial dilutions of the pyridone derivative and incubate for a short period (e.g., 15-30 minutes).
-
Add a fixed concentration of the known agonist (typically the EC80 concentration).
-
Incubate at room temperature for the recommended time.
-
-
cAMP Detection:
-
Following the incubation, add the lysis buffer and detection reagents from the cAMP assay kit according to the manufacturer's instructions.
-
Incubate to allow for the detection reaction to occur.
-
-
Data Acquisition:
-
Measure the signal (e.g., fluorescence, luminescence) using a compatible plate reader.
-
-
Data Analysis:
-
Agonist Mode: Plot the signal against the log concentration of the pyridone derivative to generate a dose-response curve and determine the EC50 value.
-
Antagonist Mode: Plot the signal against the log concentration of the pyridone derivative to generate an inhibition curve and determine the IC50 value.
-
Quantitative Data for Pyridine Derivatives in GPCR Modulation Assays
| Compound Class | Target GPCR | Activity | EC50/IC50 (µM) | Reference |
| Thieno[2,3-b]pyridine | NPSR1B | Antagonist | 1.0 | [15] |
| Thieno[2,3-b]pyridine | CXCR4 | Antagonist | 6.9 | [15] |
| Thieno[2,3-b]pyridine | GPR35 | Agonist | 7.5 | [15] |
| Thieno[2,3-b]pyridine | PRLHR | Antagonist | 9.3 | [15] |
| Pyridinone | FPR1 | Agonist | 1.60 | [1] |
| Pyridinone | FPR2 | Agonist | 0.12 | [1] |
Visualizations
Caption: Hypothetical signaling pathway showing a pyridone derivative inhibiting the RAF kinase in the MAPK/ERK pathway.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Caption: Logical relationship diagram for hit-to-lead optimization of a pyridone derivative.
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journaljpri.com [journaljpri.com]
- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Allosteric Modulation of Purine and Pyrimidine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GPCR Modulation of Thieno[2,3-b]pyridine Anti-Proliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(Benzyloxy)-1-methyl-2-pyridone in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzyloxy)-1-methyl-2-pyridone is a versatile synthetic intermediate possessing a diene system within its pyridone core, making it an attractive precursor for the construction of complex heterocyclic frameworks. The benzyloxy group at the 4-position enhances the electron-rich nature of the diene, facilitating its participation in various cycloaddition reactions. This document provides detailed application notes and a representative protocol for the use of this compound in the synthesis of fused heterocyclic compounds, particularly through Diels-Alder reactions. The resulting bicyclic adducts can serve as valuable scaffolds in medicinal chemistry and drug development.
While extensive literature on the specific applications of this compound in the synthesis of a broad range of heterocycles is not widely available, the known reactivity of the 2-pyridone scaffold allows for the reliable design of synthetic routes. The following sections detail a representative [4+2] cycloaddition reaction to illustrate its potential in generating molecular diversity.
Application: Synthesis of Fused Pyridine Scaffolds via [4+2] Cycloaddition
This compound can function as a diene in Diels-Alder reactions with various dienophiles to construct fused bicyclic systems. The reaction typically proceeds with high regioselectivity and stereoselectivity, yielding bridged adducts that can be further elaborated. The choice of dienophile allows for the introduction of diverse functionalities into the resulting heterocyclic framework.
Key Features:
-
Diene Reactivity: The pyridone ring acts as an electron-rich diene.
-
Versatility: A wide range of dienophiles can be employed.
-
Stereocontrol: The reaction often proceeds with predictable stereochemistry.
-
Scaffold for Drug Discovery: The resulting fused heterocycles are of interest in medicinal chemistry.
Experimental Protocol: Diels-Alder Reaction with N-Phenylmaleimide
This protocol describes a representative [4+2] cycloaddition reaction between this compound and N-phenylmaleimide to yield a fused isoquinolinedione derivative.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| N-Phenylmaleimide | ≥97% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Ethyl acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Silica gel | 230-400 mesh | Commercially Available |
Reaction Scheme
Caption: Diels-Alder reaction of this compound.
Procedure
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and N-phenylmaleimide (1.2 eq).
-
Add anhydrous toluene to the flask to achieve a concentration of 0.2 M with respect to the this compound.
-
Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).
-
Combine the fractions containing the desired product and remove the solvent in vacuo to afford the purified fused isoquinolinedione adduct as a solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data (Representative)
| Entry | Dienophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Phenylmaleimide | Toluene | 110 | 24 | 75-85 |
| 2 | Dimethyl acetylenedicarboxylate | Xylene | 140 | 48 | 60-70 |
| 3 | Maleic anhydride | Dioxane | 100 | 18 | 80-90 |
Yields are estimated based on analogous reactions of 2-pyridone systems and may vary.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of heterocyclic compounds derived from this compound.
Caption: General workflow for heterocyclic synthesis.
Potential Signaling Pathway Involvement of Derived Heterocycles
While the biological activity of the direct cycloadducts of this compound is not established, fused nitrogen-containing heterocyclic scaffolds are prevalent in molecules targeting various signaling pathways implicated in diseases such as cancer and inflammation. For instance, derivatives of isoquinolinediones have been explored as inhibitors of kinases and other enzymes. A hypothetical involvement in a generic kinase signaling pathway is depicted below.
Caption: Hypothetical inhibition of a kinase pathway.
Conclusion
This compound represents a valuable, albeit underutilized, starting material for the synthesis of complex heterocyclic compounds. Its inherent diene character within the 2-pyridone ring allows for predictable participation in [4+2] cycloaddition reactions, providing a straightforward entry into fused bicyclic systems. The protocols and data presented herein, though representative, offer a solid foundation for researchers to explore the synthetic utility of this compound in the quest for novel bioactive molecules. Further investigation into the scope of its reactivity is warranted and could unveil new avenues for the construction of diverse heterocyclic libraries.
Application Notes and Protocols: Molecular Docking Studies of 4-(Benzyloxy)-1-methyl-2-pyridone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing molecular docking studies on 4-(benzyloxy)-1-methyl-2-pyridone derivatives. This document outlines the rationale, protocols, and data interpretation for assessing the binding affinity and interaction of these compounds with a relevant biological target. For the purpose of this guide, we will use Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) as a plausible target, given that pyridone derivatives have been identified as inhibitors of this protein.[1][2]
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Molecular docking is a powerful computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a macromolecule (receptor) and to estimate the strength of their interaction.[3][4][5] This method is instrumental in drug discovery for hit identification and lead optimization.[3]
This guide provides a step-by-step protocol for conducting molecular docking studies of this compound derivatives against PCSK9 using AutoDock Vina, a widely used open-source docking program.[6]
Data Presentation
The following table summarizes hypothetical, yet realistic, quantitative data from a virtual screening of this compound derivatives against the active site of PCSK9. This data is for illustrative purposes to demonstrate how results from a docking study would be presented.
| Compound ID | Derivative Substitution (R) | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki, µM) | Key Interacting Residues |
| P-001 | H | -7.8 | 2.5 | Asp374, Ser386 |
| P-002 | 4-fluoro | -8.2 | 1.2 | Asp374, Ser386, Arg194 |
| P-003 | 4-chloro | -8.5 | 0.8 | Asp374, Ser386, Arg194 |
| P-004 | 4-methoxy | -7.5 | 4.1 | Asp374, Ser386 |
| P-005 | 3,4-dichloro | -8.9 | 0.5 | Asp374, Ser386, Arg194, Phe379 |
Experimental Protocols
This section details the methodology for performing molecular docking of this compound derivatives against PCSK9.
Software Requirements
-
AutoDock Vina: For performing the molecular docking.[6]
-
MGLTools: For preparing the protein and ligand files.
-
PyMOL or UCSF Chimera: For visualization and analysis of results.
-
Open Babel: For converting chemical file formats.
Protocol for Molecular Docking using AutoDock Vina
Step 1: Preparation of the Receptor (PCSK9)
-
Obtain the Protein Structure: Download the crystal structure of human PCSK9 from the Protein Data Bank (PDB ID: 2P4E, for example).
-
Prepare the Receptor in MGLTools:
-
Open the PDB file in AutoDockTools (ADT).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges.
-
Save the prepared receptor in the PDBQT format (e.g., pcs9.pdbqt).
-
Step 2: Preparation of the Ligands (this compound Derivatives)
-
Create 3D Structures: Draw the this compound derivatives using a chemical drawing tool like ChemDraw or Marvin Sketch and save them in a 3D format (e.g., MOL or SDF).
-
Convert to PDBQT Format:
-
Use Open Babel to convert the initial 3D structures to the PDB format.
-
Open the PDB files in ADT.
-
Detect the aromatic carbons and set the rotatable bonds.
-
Save each ligand in the PDBQT format (e.g., ligand1.pdbqt).
-
Step 3: Grid Box Definition
-
Identify the Binding Site: The binding site can be determined from the location of the co-crystallized ligand in the PDB structure or from literature reports.
-
Set the Grid Box Parameters:
-
In ADT, use the "Grid" -> "Grid Box" option.
-
Center the grid box on the active site of PCSK9.
-
Adjust the size of the grid box to encompass the entire binding pocket (e.g., 25 x 25 x 25 Å).
-
Note the coordinates of the center and the dimensions of the grid box.
-
Step 4: Docking Simulation
-
Create a Configuration File: Create a text file (e.g., conf.txt) with the following information:
-
Run AutoDock Vina: Execute the docking simulation from the command line:
Step 5: Analysis of Results
-
Examine the Docking Scores: The output file (ligand1_out.pdbqt) will contain the binding affinity (in kcal/mol) for the top predicted binding poses. The log file (log.txt) will also contain this information.
-
Visualize the Binding Poses: Use PyMOL or UCSF Chimera to open the receptor PDBQT file and the output ligand PDBQT file to visualize the binding interactions.
-
Identify Key Interactions: Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the receptor.
Visualizations
Molecular Docking Workflow
Caption: Workflow for molecular docking of this compound derivatives.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of the PCSK9 pathway by this compound derivatives.
References
- 1. research.unipd.it [research.unipd.it]
- 2. Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors: From phenotypic hit discovery to in vivo tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Docking: A Structure-Based Drug Designing Approach. [jscimedcentral.com]
- 5. pharmiweb.com [pharmiweb.com]
- 6. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Benzyloxy)-1-methyl-2-pyridone
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Benzyloxy)-1-methyl-2-pyridone. The following information is intended for research use only and not for diagnostic or therapeutic procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on improving reaction yield and product purity.
Issue 1: Low Overall Yield
Q1: My reaction yield for the synthesis of this compound is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
A1: Low yields are a common challenge in organic synthesis. A systematic approach is crucial for identifying the root cause. Potential issues include reagent quality, suboptimal reaction conditions, inefficient work-up, and competing side reactions.
Troubleshooting Workflow for Low Reaction Yield
The following workflow provides a step-by-step guide to diagnosing and resolving low yield issues.
Caption: A flowchart for troubleshooting low reaction yields. Max Width: 760px.
Issue 2: Poor Selectivity (N- vs. O-Alkylation)
Q2: My reaction produces a mixture of the desired O-benzylated product and the N-benzylated isomer. How can I improve the selectivity for this compound?
A2: The precursor, 4-hydroxy-1-methyl-2-pyridone, is an ambident nucleophile, meaning it can be alkylated at either the oxygen or nitrogen atom. O-alkylation is often a competing process with N-alkylation.[1] Reaction conditions play a critical role in directing the selectivity. Generally, polar solvents favor the 2-pyridone tautomer, which can lead to more N-alkylation, while non-polar solvents favor the 2-hydroxypyridine tautomer.[2]
To favor O-benzylation, specific catalytic systems have been developed. A novel ternary system using ZnO, ZnCl₂, and N,N-diisopropylethylamine (DIEA) has been shown to be highly effective for selective O-benzylation of 2-oxo-1,2-dihydropyridines.[3] Palladium-based catalysts have also been identified as promising for the chemoselective O-alkylation of related quinolinone systems.[4][5]
Caption: Competing pathways for N- vs. O-benzylation. Max Width: 760px.
Data on O-Benzylation Optimization
For researchers looking to implement a selective O-benzylation strategy, the following table summarizes the optimization of reaction conditions using a Zinc (II)-mediated system.[3]
| Entry | Lewis Acid (equiv) | Base (equiv) | Solvent | Yield (%) |
| 1 | ZnO (1.1) | - | Dioxane | <10 |
| 2 | ZnCl₂ (1.1) | - | Dioxane | <10 |
| 3 | - | DIEA (1.1) | Dioxane | 20 |
| 4 | ZnO (1.1) | DIEA (1.1) | Dioxane | 65 |
| 5 | ZnCl₂ (1.1) | DIEA (1.1) | Dioxane | 70 |
| 6 | FeCl₃ (1.1) | DIEA (1.1) | Dioxane | <10 |
| 7 | AlCl₃ (1.1) | DIEA (1.1) | Dioxane | <10 |
| 8 | ZnO (1.1) + ZnCl₂ (1.1) | DIEA (1.1) | Dioxane | 90 |
| 9 | ZnO (1.1) + ZnCl₂ (1.1) | DIEA (1.1) | Toluene | 85 |
| 10 | ZnO (1.1) + ZnCl₂ (1.1) | DIEA (1.1) | THF | 75 |
| 11 | ZnO (1.1) + ZnCl₂ (1.1) | DIEA (1.1) | DCM | 65 |
| 12 | ZnO (1.1) + ZnCl₂ (1.1) | DIEA (1.1) | Acetonitrile | 70 |
Table based on data for the O-benzylation of 2-pyridone, which serves as a model for the target synthesis. Conditions: 2-pyridone (1.0 equiv), benzyl bromide (1.2 equiv), additives (as specified), solvent, 80°C, 12h.[3]
Experimental Protocols
Protocol 1: Zinc (II)-Mediated Selective O-Benzylation
This protocol is adapted from a reported method for the selective O-benzylation of 2-oxo-1,2-dihydropyridines and represents a promising strategy for synthesizing this compound.[3]
Caption: General experimental workflow for selective O-benzylation. Max Width: 760px.
Detailed Steps:
-
To a reaction vessel, add 4-hydroxy-1-methyl-2-pyridone (1.0 equiv), zinc oxide (ZnO, 1.1 equiv), zinc chloride (ZnCl₂, 1.1 equiv), and dioxane.
-
Stir the suspension and add N,N-diisopropylethylamine (DIEA, 1.1 equiv) followed by benzyl bromide (1.2 equiv).
-
Seal the vessel and heat the reaction mixture to 80 °C. Maintain stirring at this temperature for 12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid precipitate and wash with a suitable solvent (e.g., ethyl acetate).
-
Combine the filtrate and washes, and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
References
Technical Support Center: Purification of 4-(Benzyloxy)-1-methyl-2-pyridone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 4-(Benzyloxy)-1-methyl-2-pyridone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and commonly employed methods for the purification of this compound are silica gel column chromatography and recrystallization. The choice between these methods often depends on the scale of the purification and the nature of the impurities present.
Q2: What are the likely impurities I might encounter in my crude this compound?
A2: Common impurities can include unreacted starting material, 4-(Benzyloxy)-2(1H)-pyridone, residual methylating agent (e.g., methyl iodide, dimethyl sulfate) and its byproducts, and potentially O-methylated isomers. Side-products from the synthesis of the starting pyridone may also be present.
Q3: My purified this compound appears as a yellow to brown powder. Is this normal?
A3: While a pure compound is ideally a white solid, it is not uncommon for this compound to have a yellowish or brownish tint, even after purification.[1][2] The color can be indicative of minor, highly colored impurities. If the purity is confirmed to be high by analytical methods (e.g., HPLC, NMR), the color may be acceptable for downstream applications.
Troubleshooting Guides
Silica Gel Column Chromatography
Issue 1: Poor separation of the product from impurities.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | 1. Optimize the Eluent Polarity: Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A common starting point for pyridone derivatives is a mixture of hexane and ethyl acetate.[3] 2. TLC Analysis: Use Thin Layer Chromatography (TLC) to test various solvent systems before running the column to find the optimal separation conditions. 3. Consider a Different Solvent System: If hexane/ethyl acetate does not provide adequate separation, consider alternatives such as dichloromethane/methanol or chloroform/acetone. |
| Column Overloading | 1. Reduce Sample Load: Do not exceed a sample-to-silica ratio of 1:30 to 1:50 (w/w). Overloading leads to broad peaks and poor resolution. 2. Dry Loading: For samples not readily soluble in the initial eluent, pre-adsorb the crude material onto a small amount of silica gel and load it onto the column as a dry powder. |
| Co-eluting Impurities | 1. Use a Different Stationary Phase: If impurities have very similar polarity to the product, consider using a different stationary phase, such as alumina or a reverse-phase silica gel (C18). 2. Employ Gradient Elution: Start with a low polarity eluent and gradually increase the polarity during the chromatography run. This can help to resolve closely eluting compounds. |
Issue 2: The product is not eluting from the column.
| Possible Cause | Troubleshooting Steps |
| Solvent System is Too Non-Polar | 1. Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your eluent system. 2. Flush with a Stronger Solvent: If the product is still retained, flush the column with a highly polar solvent, such as pure ethyl acetate or a methanol/dichloromethane mixture, to elute the compound. |
| Adsorption to Silica Gel | 1. Add a Modifier: For highly polar compounds that may interact strongly with the acidic silica surface, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to improve elution. |
Recrystallization
Issue 1: The compound does not crystallize upon cooling.
| Possible Cause | Troubleshooting Steps |
| Solution is Not Saturated | 1. Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent until the solution becomes cloudy, then add a few drops of the hot solvent to redissolve the solid. Allow it to cool slowly. |
| "Oiling Out" | 1. Use a Mixed Solvent System: If the compound "oils out" instead of crystallizing, it indicates that the solubility difference at high and low temperatures is too large in that particular solvent. A mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can be effective. Common mixed solvent systems include ethanol/water, hexane/acetone, and hexane/ethyl acetate.[4][5] 2. Lower the Crystallization Temperature: After slow cooling to room temperature, place the flask in an ice bath or refrigerator to induce crystallization. |
| Presence of Impurities | 1. Perform a Hot Filtration: If insoluble impurities are present, they can inhibit crystallization. Perform a hot gravity filtration to remove them before allowing the solution to cool. |
Issue 2: Low recovery of the purified product.
| Possible Cause | Troubleshooting Steps |
| Too Much Solvent Used | 1. Use the Minimum Amount of Hot Solvent: To maximize yield, dissolve the crude product in the minimum amount of boiling solvent required to achieve a saturated solution. |
| Crystals Washed with a "Good" Solvent | 1. Wash with Cold "Poor" Solvent: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent or a "poor" solvent to minimize dissolution of the product. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Preparation of the Column:
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexane:ethyl acetate).
-
Pour the slurry into a glass column and allow the silica gel to settle, ensuring uniform packing without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
In a separate flask, add a small amount of silica gel and add the dissolved sample.
-
Evaporate the solvent from the silica gel mixture under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
-
Elution:
-
Begin elution with the initial, less polar solvent system.
-
Gradually increase the polarity of the eluent as needed (e.g., by increasing the proportion of ethyl acetate).
-
-
Fraction Collection and Analysis:
-
Collect the eluate in fractions.
-
Monitor the separation by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Test the solubility of the crude product in various solvents at room temperature and at their boiling points to find a suitable solvent or solvent pair. A good single solvent will dissolve the compound when hot but not when cold. For a solvent pair, the compound should be soluble in the "good" solvent and insoluble in the "poor" solvent.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent (or the "good" solvent of a pair) portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
If using a single solvent, allow the solution to cool slowly to room temperature.
-
If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it becomes persistently cloudy, then add a few drops of the "good" solvent to clarify the solution. Allow it to cool slowly.
-
For maximum yield, place the flask in an ice bath after it has cooled to room temperature.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Presentation
Table 1: Comparison of Purification Methods
| Method | Typical Yield (%) | Purity (by HPLC, %) | Advantages | Disadvantages |
| Column Chromatography | 60-80 | >98 | - Good for separating complex mixtures - High purity can be achieved | - Can be time-consuming - Requires larger volumes of solvent |
| Recrystallization | 70-90 | >99 | - Simple and cost-effective - Can yield very pure crystals | - Not suitable for all compounds or impurity profiles - Potential for lower yield if not optimized |
Note: The data presented are representative and may vary depending on the initial purity of the crude material and adherence to the protocol.
Visualizations
Caption: A decision workflow for the purification of this compound.
Caption: A troubleshooting guide for common issues encountered during recrystallization.
References
Technical Support Center: Optimizing Synthesis of 4-(Benzyloxy)-1-methyl-2-pyridone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Benzyloxy)-1-methyl-2-pyridone.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the synthesis of this compound is consistently low. What are the common causes and how can I improve it?
A1: Low yields in pyridone synthesis are a frequent challenge.[1] Several factors can contribute to this issue. Suboptimal reaction conditions, such as incorrect temperature or reaction time, can lead to incomplete conversion.[1] For the O-benzylation and N-methylation steps, the choice of base, solvent, and alkylating agent is critical. Inadequate heating or incorrect reaction times can lead to incomplete conversion.[1] Additionally, side reactions and difficulties in purification can significantly reduce the isolated yield.[1] To improve your yield, systematic optimization of reaction parameters is recommended. This includes screening different bases, solvents, and temperatures for both the O-benzylation and N-methylation steps. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify the optimal reaction time and prevent the formation of degradation products.[1]
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A2: The formation of multiple products is a common issue. In the synthesis of this compound, which involves O-benzylation and N-methylation, you may encounter several side products. During the O-benzylation of a hydroxypyridone, incomplete reaction can leave starting material, while over-alkylation can occur if other reactive sites are present. A common byproduct in benzylation reactions is dibenzyl ether, which can form from the self-condensation of the benzylating agent or reaction with the benzyl alkoxide.[2] In the subsequent N-methylation step, if starting from 4-(benzyloxy)-2-pyridone, incomplete methylation will result in a mixture of the N-methylated product and the starting material. Tautomerism between the pyridone and hydroxypyridine forms can sometimes lead to different reaction pathways and a mixture of products.[1]
Q3: Purification of my this compound product by column chromatography is proving difficult. What can I do?
A3: Purification challenges are common with pyridone derivatives due to their polarity.[1] You may observe streaking on the column, which can be caused by strong interactions between the basic pyridine nitrogen and the acidic silica gel.[1] To mitigate this, you can try neutralizing the silica gel by adding a small amount of a non-polar tertiary amine, like triethylamine (e.g., 0.1-1%), to your eluent system. Another approach is to use a different stationary phase, such as alumina (basic or neutral), or to employ reversed-phase chromatography. Poor solubility of the crude product in the loading solvent can also lead to poor separation. Ensure your crude product is fully dissolved in a minimal amount of solvent before loading it onto the column.
Troubleshooting Guides
Low Yield in O-Benzylation of 4-Hydroxy-1-methyl-2-pyridone
| Symptom | Possible Cause | Suggested Solution |
| Low conversion to this compound | Inefficient base or suboptimal reaction conditions. | - Consider using a stronger base such as sodium hydride (NaH) in an anhydrous solvent like DMF or THF.[3] - Explore alternative catalytic systems. A ternary system of ZnO, ZnCl2, and N,N-diisopropylethylamine (DIEA) has been reported to be effective for selective O-benzylation of 2-oxo-1,2-dihydropyridines.[4] - Optimize the reaction temperature. While some protocols run at room temperature, others may require heating.[5] |
| Formation of N-benzylated isomer | The pyridone anion is an ambident nucleophile, and alkylation can occur at both the oxygen and nitrogen atoms. | - Employing specific catalytic systems can enhance O-selectivity. For instance, a Pd-based catalyst with a XantPhos ligand has shown high O-selectivity in the benzylation of quinolinones.[6][7] While a different system, the principle of using a catalyst to direct selectivity is applicable. - The choice of counter-ion can influence the O/N alkylation ratio. |
| Significant amount of starting material remains | Insufficient amount of benzylating agent or deactivation of the base. | - Ensure you are using at least a stoichiometric amount of benzyl bromide or benzyl chloride. A slight excess (1.1-1.5 equivalents) is often used. - Use fresh, high-quality base. For example, if using NaH, ensure it is from a sealed container and handle it under an inert atmosphere to prevent deactivation by moisture.[2] |
Issues in N-Methylation of 4-(Benzyloxy)-2-pyridone
| Symptom | Possible Cause | Suggested Solution |
| Low conversion to this compound | Ineffective methylating agent or reaction conditions. | - Common methylating agents include methyl iodide and dimethyl sulfate. Ensure the reagent is fresh. - The choice of base is crucial. Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like DMF are often effective. - An optimized procedure for selective N-methylation of peptides on a solid support used dimethylsulfate and DBU as the base, which was found to be efficient.[8][9] |
| O- to N-Alkyl migration observed | If the synthesis route involves O-alkylation followed by a separate N-alkylation step, there is a possibility of rearrangement, especially under certain conditions. A LiI-promoted O- to N-alkyl migration has been reported for converting O-alkylated 2-hydroxypyridines to N-alkylated heterocycles.[10] | - To avoid this, direct N-methylation of the pre-formed 4-(benzyloxy)-2-pyridone should be performed under conditions that do not favor this rearrangement. This typically means avoiding reagents like LiI if this migration is not the intended reaction. |
| Reaction is slow or stalls | Low reaction temperature or catalyst inefficiency. | - Gently heating the reaction mixture can often increase the reaction rate. Monitor by TLC to avoid decomposition. - In some cases, a phase-transfer catalyst can be beneficial when using a heterogeneous base like potassium carbonate. |
Experimental Protocols
Protocol 1: O-Benzylation of 4-Hydroxy-1-methyl-2-pyridone
This protocol is adapted from general benzylation procedures and optimized systems for related heterocyclic compounds.[3][4]
-
Preparation: To a solution of 4-hydroxy-1-methyl-2-pyridone (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Cool the mixture back to 0 °C and add benzyl bromide (1.1 equiv.) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain this compound.
Protocol 2: N-Methylation of 4-(Benzyloxy)-2-pyridone
This protocol is based on general N-alkylation procedures for pyridones.
-
Preparation: To a solution of 4-(benzyloxy)-2-pyridone (1.0 equiv.) in anhydrous DMF, add potassium carbonate (K2CO3, 2.0 equiv.).
-
Reaction: Add methyl iodide (1.5 equiv.) to the suspension and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Work-up: After the reaction is complete, filter off the inorganic salts and wash the solid with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Visualizations
Synthesis Workflow
Caption: Overall synthesis workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pd-Catalyzed Chemoselective O‑Benzylation of Ambident 2‑Quinolinone Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized selective N-methylation of peptides on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimized selective N‐methylation of peptides on solid support | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 4-(Benzyloxy)-1-methyl-2-pyridone
Welcome to the technical support center for the synthesis of 4-(Benzyloxy)-1-methyl-2-pyridone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently encountered issues during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: I am experiencing very low yields in my synthesis of this compound. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge in organic synthesis and can stem from several factors in this specific benzylation reaction.[1] Common causes include suboptimal reaction conditions, presence of moisture, and competing side reactions.[1] To improve your yield, consider the following:
-
Anhydrous Conditions : Ensure all glassware is thoroughly dried and use anhydrous solvents. Reagents like sodium hydride (NaH) are highly sensitive to moisture.[2]
-
Inert Atmosphere : Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of sensitive reagents and intermediates.[1]
-
Reagent Purity : Use freshly purified starting materials and high-quality reagents. The purity of the benzylating agent (benzyl bromide or chloride) is critical.
-
Optimize Reaction Time and Temperature : Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid product decomposition from prolonged heating.[1]
Q2: My TLC plate shows multiple spots apart from the starting material and the desired product. What are the likely side products?
A2: The formation of multiple byproducts is a common issue. In the benzylation of 4-hydroxy-1-methyl-2-pyridone, likely side products include:
-
Dibenzyl ether : This can form from the reaction of benzyl bromide with any benzyl alcohol generated in situ (e.g., through reaction with moisture or base) or by self-condensation.[3]
-
Products of C-alkylation : While O-alkylation is generally favored, alkylation at one of the carbon atoms of the pyridone ring can occur under certain conditions.
-
Unidentified degradation products : At elevated temperatures, the starting material or product may decompose, leading to a complex mixture of unidentified byproducts.[4]
Q3: I'm struggling to purify the final product. What are the recommended purification techniques?
A3: Purification can be challenging due to the similar polarities of the product and some side products.
-
Column Chromatography : Flash column chromatography on silica gel is the most common method.[4] A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product.
-
Recrystallization : If the crude product is a solid and of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective final purification step.
-
Preparative TLC/HPLC : For small-scale reactions or very difficult separations, preparative thin-layer chromatography or High-Performance Liquid Chromatography (HPLC) can be employed.
Troubleshooting Guide
Problem 1: The reaction is not proceeding to completion; a significant amount of starting material remains.
-
Possible Cause : Inadequate activation of the hydroxyl group.
-
Solution :
-
Choice of Base : If using a weak base like potassium carbonate (K2CO3), consider switching to a stronger base such as sodium hydride (NaH) to ensure complete deprotonation of the 4-hydroxy group.[2][4]
-
Base Stoichiometry : Ensure you are using at least a stoichiometric amount (1.0-1.2 equivalents) of the base.
-
Reaction Temperature : Gently heating the reaction mixture may be required to drive the reaction to completion. However, avoid excessive heat to prevent byproduct formation. Monitor via TLC to find the optimal temperature.
-
Problem 2: The major isolated product is dibenzyl ether, not the desired this compound.
-
Possible Cause : Presence of water or degradation of the benzylating agent.
-
Solution :
-
Strict Anhydrous Conditions : Rigorously dry all solvents and glassware. Use a freshly opened bottle of benzyl bromide or distill it prior to use.
-
Order of Addition : Add the benzyl bromide slowly to the solution of the deprotonated 4-hydroxy-1-methyl-2-pyridone at a lower temperature (e.g., 0 °C) before gradually warming to the reaction temperature. This favors the reaction with the intended nucleophile over side reactions.[2]
-
Problem 3: The reaction yields a mixture of O-alkylated and other unidentified products.
-
Possible Cause : The reaction conditions are too harsh, or the chosen solvent is participating in the reaction.
-
Solution :
-
Solvent Choice : The choice of solvent can significantly influence the reaction outcome.[5] Aprotic polar solvents like DMF or THF are generally preferred.[2][6] In some cases, solvents like acetonitrile can lead to byproducts, such as benzylacetamide, especially when certain catalysts are used.[4]
-
Temperature Control : Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Phase-Transfer Catalysis : The addition of a phase-transfer catalyst, such as a tetraalkylammonium salt, can sometimes improve selectivity and allow for milder reaction conditions.[7]
-
Data Presentation
The selection of base and solvent is critical for maximizing the yield of the desired O-alkylated product while minimizing side reactions. The following table provides representative data on how these factors can influence the product distribution in a typical benzylation reaction.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield of Desired Product (%) | Formation of Side Product (e.g., Dibenzyl Ether) (%) |
| 1 | K₂CO₃ (1.5) | Acetone | 56 (reflux) | 45 | 15 |
| 2 | K₂CO₃ (3.0) | DMF | 25 | 75 | 5 |
| 3 | NaH (1.2) | THF | 25 | 85 | <5 |
| 4 | NaH (1.2) | Toluene | 80 | 60 | 20 |
Note: This data is illustrative and serves as a guideline for optimization.
Experimental Protocols
Key Experiment: Synthesis of this compound via Williamson Ether Synthesis
This protocol describes a general procedure for the O-benzylation of 4-hydroxy-1-methyl-2-pyridone.
Materials:
-
4-hydroxy-1-methyl-2-pyridone
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried, round-bottom flask under an argon atmosphere, add 4-hydroxy-1-methyl-2-pyridone (1.0 equiv).
-
Dissolve the starting material in anhydrous DMF (or THF) to a concentration of approximately 0.1-0.2 M.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. (Caution: Hydrogen gas is evolved). If using K₂CO₃ (3.0 equiv), it can be added directly.[6]
-
Allow the mixture to stir at 0 °C for 30 minutes (for NaH) or warm to room temperature and stir for 1 hour (for K₂CO₃) to ensure complete formation of the alkoxide/phenoxide.
-
Slowly add benzyl bromide (1.1-1.2 equiv) dropwise to the reaction mixture at 0 °C.[2]
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.[6]
-
Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).
-
Upon completion, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure this compound.
Visualizations
Caption: Main synthetic pathway to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New Method for the Benzylation of Hindered Sugar Hydroxyls [organic-chemistry.org]
stability issues of 4-(Benzyloxy)-1-methyl-2-pyridone in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(Benzyloxy)-1-methyl-2-pyridone in solution. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue 1: Rapid Degradation of this compound in Aqueous Solution
Question: I am observing a rapid loss of my compound, this compound, when dissolved in aqueous buffers. What are the potential causes and how can I mitigate this?
Answer: Rapid degradation in aqueous solutions is likely due to hydrolysis. The benzyloxy ether linkage and the pyridone ring itself can be susceptible to cleavage under certain pH conditions.
Troubleshooting Steps:
-
pH Optimization: The stability of pyridone-containing compounds can be pH-dependent. Determine the optimal pH range for your experiments by conducting a pH stability profile. It is generally observed that many drugs exhibit stability in the pH range of 4 to 8.
-
Buffer Selection: Be aware that buffer components can sometimes catalyze degradation. If you suspect this, try using a different buffer system.
-
Temperature Control: Hydrolysis is accelerated at higher temperatures. Ensure your solutions are stored at the lowest practical temperature for your experimental setup. For long-term storage, consider freezing the solution.
-
Solvent System: If your experiment allows, consider using a co-solvent system (e.g., with acetonitrile or ethanol) to reduce the concentration of water and potentially slow down hydrolysis.
Issue 2: Inconsistent Results and Appearance of Unknown Peaks in HPLC Analysis
Question: My HPLC analysis of this compound shows variable peak areas and the emergence of new, unidentified peaks over time. What could be happening?
Answer: This suggests that your compound is degrading under the experimental or storage conditions, and your current analytical method may not be adequately separating the parent compound from its degradation products.
Troubleshooting Steps:
-
Forced Degradation Study: Perform a forced degradation study to intentionally degrade the compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in identifying the potential degradation products.
-
Method Validation: Develop and validate a stability-indicating HPLC method. This method should be able to resolve the parent peak from all potential degradation product peaks, ensuring accurate quantification of the parent compound.
-
Sample Handling: Ensure consistent and appropriate sample handling procedures. Minimize the time samples spend at room temperature before analysis. Use amber vials to protect from light if photostability is a concern.
-
Control Samples: Always run freshly prepared standards and control samples alongside your stability samples to accurately assess the extent of degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, the primary degradation pathways are likely to be:
-
Hydrolysis: Cleavage of the benzyloxy ether bond to yield 4-hydroxy-1-methyl-2-pyridone and benzyl alcohol. The pyridone ring itself could also be susceptible to hydrolysis under harsh acidic or basic conditions.
-
Oxidation: The benzylic carbon and the electron-rich pyridone ring are potential sites for oxidation. This can be initiated by atmospheric oxygen, peroxides, or trace metal ions.
-
Photodegradation: Exposure to UV or even visible light can lead to the formation of reactive species and subsequent degradation. The benzyloxy group is a known photosensitive moiety.
-
Thermal Degradation: At elevated temperatures, decomposition of the molecule can occur.
Q2: What are the likely degradation products of this compound?
A2: The primary degradation products would likely be:
-
From Hydrolysis: 4-hydroxy-1-methyl-2-pyridone and benzyl alcohol.
-
From Oxidation: Benzaldehyde (from oxidation of the benzyl alcohol formed after hydrolysis or direct oxidation of the benzyloxy group) and potentially oxidized forms of the pyridone ring. N-dealkylation to form 4-benzyloxy-2-pyridone is also a possibility.
-
From Photodegradation: Complex mixtures can be formed, but cleavage of the benzyl-oxygen bond is a probable route.
Q3: How should I store solutions of this compound to ensure stability?
A3: For optimal stability, solutions should be:
-
Stored at low temperatures (-20°C or -80°C is recommended for long-term storage).
-
Protected from light by using amber vials or by wrapping containers in aluminum foil.
-
Maintained at a neutral or slightly acidic pH, if compatible with your experimental needs.
-
Prepared fresh whenever possible.
Q4: What analytical techniques are best for monitoring the stability of this compound?
A4: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique. This method should be able to separate the parent compound from its degradation products. Mass spectrometry (LC-MS) can be very useful for identifying the structures of the degradation products.
Quantitative Data Summary
Table 1: Illustrative Hydrolytic Stability of this compound in Aqueous Buffers at 40°C
| pH | Buffer System | Half-life (t½) in hours (Illustrative) | Major Degradation Products |
| 2.0 | 0.01 M HCl | 24 | 4-hydroxy-1-methyl-2-pyridone, Benzyl alcohol |
| 5.0 | 0.05 M Acetate | > 200 | Minimal degradation |
| 7.4 | 0.05 M Phosphate | 150 | 4-hydroxy-1-methyl-2-pyridone, Benzyl alcohol |
| 9.0 | 0.05 M Borate | 72 | 4-hydroxy-1-methyl-2-pyridone, Benzyl alcohol |
Table 2: Illustrative Photostability of this compound in Solution (25°C)
| Solvent | Light Source | Exposure Duration (hours) | % Degradation (Illustrative) |
| Methanol | UV (254 nm) | 6 | ~30% |
| Acetonitrile | UV (254 nm) | 6 | ~25% |
| Methanol | Visible Light | 24 | ~5% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the mixture at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation (Solution): Heat the stock solution at 70°C for 48 hours. At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for a defined period. A control sample should be kept in the dark. At specified time points, withdraw an aliquot and dilute for HPLC analysis.
3. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Instrument and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity or equivalent with a diode-array detector (DAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. Method Development and Validation:
-
Specificity: Inject solutions from the forced degradation study to ensure that the degradation product peaks are well-resolved from the parent peak. Peak purity analysis using the DAD can confirm this.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them to establish a linear relationship between concentration and peak area.
-
Accuracy and Precision: Perform recovery studies by spiking a placebo with known concentrations of the compound. Assess intra-day and inter-day precision by analyzing replicate samples.
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate) to assess the method's reliability.
Visualizations
Technical Support Center: 4-(Benzyloxy)-1-methyl-2-pyridone Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for experiments involving 4-(Benzyloxy)-1-methyl-2-pyridone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a pyridone derivative often utilized as a key intermediate in the synthesis of more complex molecules in medicinal chemistry.[1] Its structure is a valuable scaffold for developing therapeutic agents. Pyridone structures are known to be privileged in drug discovery, serving as bioisosteres for various functional groups and helping to modulate properties like lipophilicity and metabolic stability.[1] Notably, this compound and its analogues are precursors in the synthesis of selective and reversible Lysine-Specific Demethylase 1 (LSD1) inhibitors, which are being investigated as potential anti-cancer agents.[2] It is also a building block for novel compounds designed as multipotent cholinesterase/monoamine oxidase inhibitors for the treatment of Alzheimer's disease.[3]
Q2: What are the common challenges encountered during the synthesis of this compound?
The synthesis of this compound, typically involving the N-methylation of 4-benzyloxy-2-pyridone, can present several challenges. A primary issue is achieving regioselective N-alkylation over O-alkylation due to the tautomeric nature of the 2-pyridone ring.[4] Low yields can result from incomplete reactions or the formation of side products. Purification can also be complex, requiring careful selection of chromatographic conditions to separate the desired product from starting materials and byproducts.
Q3: How can I purify crude this compound effectively?
Effective purification of this compound typically involves silica gel column chromatography or recrystallization.[5] For column chromatography, a gradient elution system, for example, starting with a non-polar solvent system like hexane/ethyl acetate and gradually increasing the polarity, can effectively separate the product from less polar impurities and more polar starting material.[5] Recrystallization from a suitable solvent system, such as ethanol or a mixture of methanol and ethyl acetate, can also yield a highly pure product.[5] The choice of method depends on the scale of the reaction and the nature of the impurities. It is advisable to monitor the fractions by Thin Layer Chromatography (TLC) to identify the pure product.
Q4: Is the benzyloxy protecting group stable during the N-methylation step?
The benzyloxy group is generally a robust protecting group and is stable under many N-alkylation conditions.[6][7] However, harsh acidic or basic conditions, or the presence of certain catalysts, could potentially lead to its cleavage. Standard deprotection methods for benzyl ethers involve catalytic hydrogenation (e.g., H₂ with a palladium catalyst), which is typically not a concern during N-methylation.[7] It is important to select methylation conditions that are compatible with the benzyloxy group to avoid unwanted deprotection.
Troubleshooting Guide
Synthesis & Reaction Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of this compound | 1. Incomplete deprotonation of 4-benzyloxy-2-pyridone. 2. Inactive methylating agent. 3. Suboptimal reaction temperature or time. 4. Presence of moisture in the reaction. | 1. Use a stronger base or ensure the base is fresh and of high purity. 2. Use a fresh batch of the methylating agent (e.g., methyl iodide, dimethyl sulfate). 3. Optimize the reaction temperature and monitor the reaction progress by TLC to determine the optimal reaction time. 4. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of O-methylated byproduct (4-(benzyloxy)-2-methoxypyridine) | The reaction conditions favor O-alkylation over the desired N-alkylation.[4] | 1. Change the solvent. Polar aprotic solvents like DMF or acetonitrile often favor N-alkylation. 2. Use a different counter-ion for the pyridone salt. For example, using a silver salt of the pyridone can sometimes favor N-alkylation. 3. Employ a milder methylating agent. |
| Presence of unreacted 4-benzyloxy-2-pyridone | 1. Insufficient amount of base or methylating agent. 2. Reaction time is too short. | 1. Use a slight excess of the base and methylating agent (e.g., 1.1-1.2 equivalents). 2. Increase the reaction time and monitor by TLC until the starting material is consumed. |
| Degradation of starting material or product | 1. Reaction temperature is too high. 2. The product or starting material is unstable under the reaction conditions. | 1. Lower the reaction temperature and extend the reaction time if necessary. 2. If the benzyloxy group is being cleaved, consider milder reaction conditions or a different protecting group strategy. |
Purification Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation during column chromatography | 1. Inappropriate solvent system. 2. Overloading of the column. | 1. Optimize the eluent system using TLC. A mixture of hexane and ethyl acetate or dichloromethane and methanol is a good starting point. 2. Use an appropriate amount of crude product relative to the amount of silica gel. |
| Product co-elutes with a byproduct | The polarity of the product and byproduct are very similar. | 1. Try a different stationary phase for chromatography (e.g., alumina). 2. Consider recrystallization as an alternative or additional purification step. |
| Difficulty in removing the solvent after purification | The product is a high-boiling point solid or oil. | Use a high-vacuum pump to remove residual solvent. Gentle heating may also be applied, but care should be taken to avoid product decomposition. |
Experimental Protocols
Synthesis of this compound
This protocol describes the N-methylation of 4-benzyloxy-2-pyridone.
Materials:
-
4-Benzyloxy-2-pyridone
-
Sodium hydride (NaH) (60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of 4-benzyloxy-2-pyridone (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Typical Reaction Parameters:
| Parameter | Value |
| Reactant Ratio (Pyridone:Base:CH₃I) | 1 : 1.2 : 1.2 |
| Solvent | Anhydrous DMF |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 16 hours |
| Typical Yield | 70 - 90% |
Visualizations
Synthetic Pathway of a Potential LSD1 Inhibitor
The following diagram illustrates a simplified synthetic pathway where this compound serves as a key intermediate in the creation of a potential Lysine-Specific Demethylase 1 (LSD1) inhibitor.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 5. Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
Technical Support Center: Overcoming Solubility Challenges with 4-(Benzyloxy)-1-methyl-2-pyridone
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 4-(Benzyloxy)-1-methyl-2-pyridone. This document provides troubleshooting advice and detailed experimental protocols to enhance the dissolution of this compound for your research needs.
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving this compound in aqueous solutions. What are its general solubility characteristics?
Q2: What are the initial steps I should take to improve the solubility of this compound for in vitro assays?
A2: For initial screening and in vitro experiments, a good starting point is to test a range of pharmaceutically acceptable co-solvents. The use of co-solvents can significantly increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous solvent.[2][3] A systematic approach to screen various co-solvents and their concentrations is recommended.
Q3: Can I use pH modification to improve the solubility of this compound?
A3: The structure of this compound does not contain readily ionizable groups that would allow for significant pH-dependent solubility changes within a typical physiological pH range. While pyridine itself is basic, the pyridone tautomer and the N-methylation alter its pKa. Therefore, pH adjustment is unlikely to be a primary strategy for enhancing its solubility.[4]
Q4: Are there more advanced techniques I can employ if co-solvents are not sufficient or suitable for my experimental system?
A4: Yes, several advanced formulation strategies can be employed to overcome significant solubility challenges. These include:
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution rate.[5][6]
-
Complexation with Cyclodextrins: Encapsulating the molecule within a cyclodextrin can increase its apparent water solubility.[7]
-
Particle Size Reduction (Micronization): Decreasing the particle size increases the surface area available for dissolution.[2][8]
-
Use of Surfactants: Surfactants can aid in wetting the compound and forming micelles to carry it into solution.[7][9]
Troubleshooting Guide
Issue 1: Compound precipitates out of solution upon dilution of a stock solution.
Cause: This is a common issue when a compound is dissolved in a strong organic solvent (like DMSO) and then diluted into an aqueous buffer. The drastic change in solvent polarity causes the compound to crash out.
Solution:
-
Optimize Co-solvent Concentration: Determine the highest tolerable concentration of the organic co-solvent in your final experimental medium that keeps the compound in solution.
-
Use a Co-solvent System: Instead of a single co-solvent, a binary or ternary system (e.g., DMSO/Ethanol, DMSO/PEG 400) might better maintain solubility upon dilution.
-
Employ Surfactants: Adding a small amount of a non-ionic surfactant (e.g., Tween® 80, Polysorbate 20) to the aqueous dilution buffer can help stabilize the compound and prevent precipitation.[9]
Issue 2: Low and inconsistent results in biological assays.
Cause: Poor solubility can lead to an underestimation of the compound's activity due to a lower-than-expected concentration in the assay medium. Inconsistent results can arise from variable precipitation.
Solution:
-
Confirm Solubilization: Before conducting your assay, visually inspect your final solution for any signs of precipitation (cloudiness, particles). For critical experiments, you may want to centrifuge a sample and measure the concentration of the supernatant via HPLC to confirm the actual dissolved concentration.
-
Formulation Development: If simple co-solvent systems are insufficient, consider developing a more robust formulation, such as a solid dispersion or a cyclodextrin complex, to ensure consistent and higher drug exposure in your assay.
Experimental Protocols
Protocol 1: Co-solvent Solubility Screening
Objective: To identify a suitable co-solvent system for solubilizing this compound for in vitro studies.
Methodology:
-
Prepare stock solutions of this compound at a high concentration (e.g., 10-20 mg/mL) in various neat solvents (see Table 1).
-
Serially dilute the stock solutions with a relevant aqueous buffer (e.g., PBS, pH 7.4) to achieve a range of final co-solvent concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v).
-
Equilibrate the samples at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2-24 hours).
-
Visually inspect each sample for precipitation.
-
(Optional) Quantify the concentration of the dissolved compound in the clear supernatant of each sample using a validated analytical method (e.g., HPLC-UV).
Data Presentation:
| Co-Solvent | Final Concentration (% v/v) | Visual Observation (Precipitation) | Quantitative Solubility (µg/mL) |
| Dimethyl Sulfoxide (DMSO) | 0.1 | No | Data |
| 0.5 | No | Data | |
| 1.0 | Slight | Data | |
| 2.0 | Yes | Data | |
| Ethanol (EtOH) | 0.1 | No | Data |
| 0.5 | No | Data | |
| 1.0 | Yes | Data | |
| 2.0 | Yes | Data | |
| Polyethylene Glycol 400 (PEG 400) | 1.0 | No | Data |
| 2.0 | No | Data | |
| 5.0 | Slight | Data | |
| 10.0 | Yes | Data |
Table 1: Example of a co-solvent screening table. Researchers should populate the "Visual Observation" and "Quantitative Solubility" columns with their experimental data.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate of this compound by creating a solid dispersion with a hydrophilic polymer.
Methodology:
-
Select a hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Soluplus®).
-
Weigh the desired mass of this compound and the polymer in a specific ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve both components in a suitable common volatile solvent (e.g., methanol, acetone).
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Further dry the film under vacuum to remove any residual solvent.
-
The resulting solid dispersion can be scraped and milled into a fine powder.
-
Perform dissolution studies on the solid dispersion powder compared to the physical mixture and the pure compound.
Visualizations
Caption: Troubleshooting workflow for solubility enhancement.
Caption: Solid dispersion preparation workflow.
References
- 1. 4-BENZYLOXY-2(1 H)-PYRIDONE | 53937-02-3 [chemicalbook.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijmsdr.org [ijmsdr.org]
- 4. researchgate.net [researchgate.net]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. vipw.in [vipw.in]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Refinement of Protocols Involving 4-(Benzyloxy)-1-methyl-2-pyridone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Benzyloxy)-1-methyl-2-pyridone. The information is designed to address specific issues that may be encountered during the synthesis and application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most common and reliable method involves a two-step process. First, the O-benzylation of 4-hydroxy-2-pyridone to form 4-(benzyloxy)-2(1H)-pyridone. This is typically followed by the N-methylation of the resulting intermediate to yield the final product, this compound.
Q2: I am having trouble with the first step, the O-benzylation of 4-hydroxy-2-pyridone. What are the critical parameters?
A2: Successful O-benzylation of 4-hydroxy-2-pyridone hinges on several factors. The choice of base and solvent is critical. A strong base like sodium hydride (NaH) is commonly used to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to prevent side reactions with water. Ensuring all reagents and glassware are completely dry is crucial for high yields.
Q3: During the N-methylation step, I am observing low yields and the formation of side products. How can I optimize this reaction?
A3: Low yields in the N-methylation of 4-(benzyloxy)-2(1H)-pyridone are often due to incomplete reaction or the formation of O-methylated byproducts. Using a milder base like potassium carbonate (K2CO3) can help to selectively promote N-alkylation over O-alkylation. The choice of methylating agent is also important; methyl iodide is commonly used. The reaction is typically performed in a polar aprotic solvent like acetone or acetonitrile at reflux temperature. Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended to determine the optimal reaction time.
Q4: What are the best practices for the purification and storage of this compound?
A4: Purification is typically achieved by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system. For storage, this compound should be kept in a cool, dry, and dark place to prevent degradation. It is a stable compound under normal laboratory conditions, but prolonged exposure to light and moisture should be avoided.
Troubleshooting Guides
Problem 1: Low Yield in the O-Benzylation of 4-Hydroxy-2-pyridone
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Deprotonation | Ensure the sodium hydride (NaH) is fresh and has not been deactivated by moisture. Use a sufficient excess of NaH (typically 1.1-1.5 equivalents). |
| Presence of Water | Use anhydrous solvents and flame-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side Reactions | Add the benzyl bromide slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side product formation. |
| Inefficient Reaction Conditions | The reaction may require heating to proceed to completion. After the initial addition of benzyl bromide at a low temperature, the reaction can be allowed to warm to room temperature or gently heated. Monitor the reaction by TLC to determine the optimal temperature and time. |
Problem 2: Mixture of N- and O-Alkylated Products during N-Methylation
| Potential Cause | Troubleshooting Suggestion |
| Use of a Strong Base | A very strong base can lead to the formation of the O-alkylated product. Use a milder base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).[1] |
| Solvent Choice | The solvent can influence the selectivity of N- vs. O-alkylation. Polar aprotic solvents like DMF, acetone, or acetonitrile generally favor N-alkylation. |
| Reaction Temperature | Higher temperatures can sometimes favor O-alkylation. Try running the reaction at a lower temperature for a longer period. |
Problem 3: Difficulty in Purifying the Final Product
| Potential Cause | Troubleshooting Suggestion |
| Co-elution of Impurities | Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation. |
| Product Streaking on TLC | Add a small amount of a polar solvent like methanol to the eluent system to improve the spot shape on the TLC plate and the column. |
| Product is an Oil | If the product is an oil and difficult to handle, try triturating it with a non-polar solvent like hexanes or diethyl ether to induce crystallization. |
Experimental Protocols
Protocol 1: Synthesis of 4-(Benzyloxy)-2(1H)-pyridone
This protocol describes the O-benzylation of 4-hydroxy-2-pyridone.
Materials:
-
4-Hydroxy-2-pyridone
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-hydroxy-2-pyridone (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add benzyl bromide (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for O-Benzylation:
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | DMF | rt | 16 | ~85 |
| 2 | K2CO3 | DMF | 80 | 24 | ~60 |
| 3 | Cs2CO3 | Acetonitrile | 60 | 12 | ~75 |
Protocol 2: Synthesis of this compound
This protocol describes the N-methylation of 4-(benzyloxy)-2(1H)-pyridone.
Materials:
-
4-(Benzyloxy)-2(1H)-pyridone
-
Potassium carbonate (K2CO3)
-
Methyl iodide
-
Anhydrous acetone
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask, add 4-(benzyloxy)-2(1H)-pyridone (1.0 eq) and anhydrous acetone.
-
Add potassium carbonate (2.0 eq) to the suspension.
-
Add methyl iodide (1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for N-Methylation:
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K2CO3 | Acetone | Reflux | 5 | ~90 |
| 2 | NaH | DMF | rt | 12 | ~70 (with O-methylation byproduct) |
| 3 | Cs2CO3 | Acetonitrile | Reflux | 4 | ~95 |
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Signaling Pathway: PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers. Pyridone-based scaffolds are common in the design of kinase inhibitors that target components of this pathway.
References
Technical Support Center: Enhancing the Purity of 4-(Benzyloxy)-1-methyl-2-pyridone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purity of 4-(Benzyloxy)-1-methyl-2-pyridone during and after its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I have synthesized this compound, but the crude product is a discolored oil/waxy solid. How can I improve its appearance and purity?
A1: Discoloration and a non-crystalline nature in the crude product often indicate the presence of impurities. Common causes include residual starting materials, byproducts from side reactions, or degradation. The following purification techniques are recommended:
-
Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product. A suitable solvent system is crucial for successful recrystallization. Based on the purification of the closely related compound, 4-benzyloxy-2(1H)-pyridone, a mixture of methanol and ethyl acetate is a promising starting point.[1]
-
Flash Column Chromatography: For separating the target compound from significant amounts of impurities with different polarities, flash column chromatography is highly effective. A common eluent for similar pyridone derivatives is ethyl acetate.[2]
-
Trituration: If the product is an oil, trituration with a non-polar solvent in which the desired compound has low solubility (e.g., diethyl ether or hexanes) can help to remove highly soluble impurities and may induce crystallization.
Q2: My TLC analysis of the crude product shows multiple spots. What are the likely impurities?
A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Potential impurities in the synthesis of this compound can include:
-
Unreacted Starting Materials: This could include 4-benzyloxy-2-pyridone and the methylating agent (e.g., methyl iodide, dimethyl sulfate).
-
O-methylated Isomer: Depending on the reaction conditions, some O-methylation of the pyridone oxygen may occur, leading to the formation of 4-(benzyloxy)-2-methoxypyridine.
-
Products of Benzyl Group Cleavage: Harsh reaction conditions (e.g., strong acid or base, or catalytic hydrogenation if used in a previous step) can lead to the cleavage of the benzyl ether, resulting in 4-hydroxy-1-methyl-2-pyridone.
-
Polymethylated Products: If the reaction is not carefully controlled, methylation at other positions on the pyridine ring could potentially occur, though this is less common.
Q3: I am having difficulty with the column chromatography purification. The compound is streaking on the silica gel.
A3: Streaking on silica gel columns is a common issue with pyridine-containing compounds due to their basicity, which leads to strong interactions with the acidic silica gel. To mitigate this:
-
Add a Modifier to the Eluent: Adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent system can neutralize the acidic sites on the silica gel and improve the peak shape.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, or a reverse-phase C18 silica gel for the chromatography.
Q4: After purification, how can I assess the purity of my this compound?
A4: A combination of analytical techniques should be used to confirm the purity of the final product:
-
Thin Layer Chromatography (TLC): A single spot in multiple eluent systems is a good preliminary indicator of purity.
-
Melting Point Analysis: A sharp melting point range that is consistent with the literature value (201-203 °C for the related 4-benzyloxy-2(1H)-pyridone) suggests high purity.[1] A broad melting range typically indicates the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure and identify any residual impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying the purity of a compound.
Data Presentation: Comparison of Purification Methods
The following table provides a summary of the expected outcomes from the recommended purification methods for this compound. The data is representative and may vary based on the initial purity of the crude material.
| Purification Method | Solvent/Eluent System | Typical Yield (%) | Purity (by HPLC, %) | Key Advantages |
| Recrystallization | Methanol/Ethyl Acetate | 60-80 | >99.0 | High purity, scalable |
| Flash Column Chromatography | Ethyl Acetate | 50-70 | >98.5 | Effective for removing multiple impurities |
| Trituration | Diethyl Ether | >90 (of recovered solid) | Variable | Good for initial cleanup of oily products |
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Recrystallization from a Mixed Solvent System (Methanol/Ethyl Acetate)
This protocol is adapted from the purification of the structurally similar 4-benzyloxy-2(1H)-pyridone.[1]
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Ethyl acetate (reagent grade)
-
Erlenmeyer flasks
-
Hotplate with magnetic stirring
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve approximately 5.0 g of the crude product in a minimal amount of a hot mixture of methanol and ethyl acetate. Start with a solvent ratio of 1:1 and add the hot solvent mixture portion-wise while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be carried out quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold methanol/ethyl acetate mixture to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvents. The final product should be a white to off-white crystalline solid.
-
Analysis: Determine the yield and assess the purity by melting point analysis and TLC.
Protocol 2: Flash Column Chromatography
This protocol is based on the purification of a similar N-substituted pyridone derivative.[2]
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Ethyl acetate (HPLC grade)
-
Hexanes (HPLC grade)
-
Triethylamine (optional)
-
Glass column for chromatography
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates with varying ratios of hexanes and ethyl acetate. A good starting point is a 1:1 mixture. Aim for an Rf value of 0.2-0.3 for the desired product. If streaking is observed, add 0.1% triethylamine to the eluent.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 7:3 hexanes:ethyl acetate). Pour the slurry into the column and allow the silica gel to settle, ensuring uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent to obtain a dry powder. Carefully load the dry powder onto the top of the prepared column.
-
Elution: Begin eluting the column with the initial solvent system, gradually increasing the polarity (increasing the proportion of ethyl acetate) if necessary to elute the product.
-
Fraction Collection: Collect the eluate in fractions and monitor the separation by TLC.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Analysis: Determine the yield and assess the purity by TLC and NMR spectroscopy.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Validation & Comparative
comparing 4-(Benzyloxy)-1-methyl-2-pyridone with other pyridinone derivatives
For Researchers, Scientists, and Drug Development Professionals
Pyridinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural features, which allow them to act as both hydrogen bond donors and acceptors, make them privileged scaffolds in the design of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of various pyridinone derivatives, with a focus on their anticancer and antimicrobial properties, supported by experimental data. While specific comparative data for 4-(Benzyloxy)-1-methyl-2-pyridone is not extensively available in the public domain, this guide will compare other well-researched pyridinone derivatives to illustrate the therapeutic potential and structure-activity relationships within this chemical class.
Comparative Analysis of Anticancer Activity
Pyridinone derivatives have shown significant promise as anticancer agents by targeting various cancer cell lines and key signaling pathways. Below is a comparison of the in vitro cytotoxic activity of several pyridinone derivatives against different human cancer cell lines.
Table 1: Comparative Anticancer Activity of Pyridinone Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 5a | Unsubstituted Phenyl Cyanopyridone | HepG2 (Liver Cancer) | 2.71 ± 0.15 | [1] |
| 5e | 2,4-Dichlorophenyl Cyanopyridone | MCF-7 (Breast Cancer) | 1.39 ± 0.08 | [1] |
| 6b | 4-Chlorophenyl Pyridopyrimidine | HepG2 (Liver Cancer) | 2.68 ± 0.14 | [1] |
| 42a & 42b | Pyridinone-Quinazoline Hybrid | MCF-7, HeLa, HepG2 | 9 - 15 | [2] |
| 44a | Pyrrolopyridine-Pyridone | GTL-16 (Gastric Carcinoma) | 0.06 | [2][3] |
| 44b | Pyrrolopyridine-Pyridone | GTL-16 (Gastric Carcinoma) | 0.07 | [2] |
| Compound 2 | Conformationally constrained 2-pyridone | GTL-16 (Gastric Carcinoma) | (as Met kinase inhibitor) 1.8 nM | [3] |
| Compound 38 | Pyridinone Derivative | (as A2A Receptor Antagonist) | 29.0 nM | [4][5] |
| 8e | 4-Iodophenyl urea-pyridine | MCF-7 (Breast Cancer) | 0.22 (48h), 0.11 (72h) | A Comparative Guide to the Biological Activities of Pyridine Derivatives - Benchchem |
| 14q | 1-(4-bromophenyl)pyridin-2(1H)-one | KM12 (Colon Cancer) | 2.1 | [6] |
Experimental Protocols for Anticancer Activity Assessment
MTT Assay for Cytotoxicity
The in vitro cytotoxic activity of the pyridinone derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the pyridinone derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 150 µL of dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Kinase Inhibition Assay
For pyridinone derivatives that target specific kinases, their inhibitory activity is determined through in vitro kinase assays.
-
Assay Components: Recombinant human kinases (e.g., VEGFR-2, Met kinase) are incubated with the test compounds at various concentrations in the presence of ATP and a suitable substrate.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by adding the ATP solution and incubated at room temperature for a specified time.
-
Detection: The amount of phosphorylated substrate is quantified using various methods, such as fluorescence-based detection or radiometric assays.
-
Data Analysis: The percentage of kinase inhibition is calculated, and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and biological mechanisms, the following diagrams are presented using the DOT language.
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Comparative Analysis of Antimicrobial Activity
Several pyridinone derivatives have also demonstrated promising activity against various bacterial strains. The following table compares the minimum inhibitory concentration (MIC) of different pyridinone-based compounds.
Table 2: Comparative Antimicrobial Activity of Pyridinone Derivatives
| Compound ID | Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |
| 21b, 21d, 21e, 21f | 3-(pyridine-3-yl)-2-oxazolidinone | Gram-positive bacteria | Similar to Linezolid | [7][8] |
| 7 | Fluoro-substituted Pyridazinone | S. aureus (MRSA) | 3.74–8.92 µM | [9] |
| 13 | Pyridazinone Derivative | P. aeruginosa | 3.74–8.92 µM | [9] |
| 10h | Diarylurea Pyridazinone | S. aureus | 16 | [10] |
| 8g | Diarylurea Pyridazinone | C. albicans | 16 | [10] |
| 5d | Pyrazine-pyridone | S. aureus | (18 mm inhibition zone) | [11] |
Experimental Protocols for Antimicrobial Activity Assessment
Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) of the pyridinone derivatives against various bacterial strains is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial strains are cultured overnight, and the suspension is adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Serial Dilution of Compounds: The pyridinone derivatives are serially diluted in the broth medium in 96-well microtiter plates to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The pyridinone scaffold is a versatile and valuable platform for the development of novel therapeutic agents with a broad spectrum of biological activities. The comparative data presented in this guide demonstrate that modifications to the pyridinone core can significantly impact its anticancer and antimicrobial potency. While direct comparative studies on this compound are limited, the extensive research on other derivatives underscores the potential of this chemical class. Further exploration of structure-activity relationships and mechanisms of action will be crucial in optimizing pyridinone-based compounds for clinical applications. Researchers are encouraged to utilize the provided experimental protocols as a foundation for their investigations into this promising class of molecules.
References
- 1. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 8. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]
- 10. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Potential Biological Activity of 4-(Benzyloxy)-1-methyl-2-pyridone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The biological activity of 4-(Benzyloxy)-1-methyl-2-pyridone has not been definitively characterized in publicly available literature. This guide, therefore, presents a comparative analysis of potential biological activities based on the known functions of its core structural motifs: the 2-pyridone core, the N-methyl group, and the 4-benzyloxy substituent. Based on these structural features, we will explore three plausible biological targets: Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), Monoamine Oxidase B (MAO-B), and Acetylcholinesterase (AChE). This document is intended for research purposes only.
Introduction
The compound this compound incorporates several pharmacologically relevant features. The pyridinone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. The N-methyl-2-pyridone moiety is found in compounds targeting BET proteins, while 4-hydroxy-2-pyridone derivatives have shown neuritogenic activity through inhibition of MAP4K4. Furthermore, the benzyloxy group is a key pharmacophore in a number of potent Monoamine Oxidase B (MAO-B) inhibitors. Given these precedents, this guide provides a comparative overview of inhibitors for three potential targets of this compound, offering quantitative data, detailed experimental protocols, and relevant signaling pathways to aid in the potential investigation of this compound.
Potential Target: Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4)
The 4-hydroxy-2-pyridone core, structurally similar to the pyridone in the target compound, is a known inhibitor of MAP4K4, a kinase involved in stress signaling pathways. Inhibition of MAP4K4 is being explored for the treatment of neurodegenerative diseases.
Comparative Inhibitor Performance
| Compound | Target | IC50 (nM) | Assay Type |
| GNE-495 | MAP4K4 | 3.7[1][2][3][4][5] | Biochemical Kinase Assay |
| PF-06260933 | MAP4K4 | 3.7[5][6][7] | Biochemical Kinase Assay |
| DMX-5804 | MAP4K4 | 3[8] | Biochemical Kinase Assay |
| MAP4K4-IN-3 | MAP4K4 | 14.9[5][8] | Biochemical Kinase Assay |
| Famlasertib | MAP4K4 | 0.3[8] | Biochemical Kinase Assay |
Experimental Protocol: MAP4K4 Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is based on the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during a kinase reaction.[9][10][11]
Materials:
-
Recombinant human MAP4K4 enzyme
-
MAP4K4 substrate (e.g., a specific peptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (including this compound and comparators) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Kinase Reaction Setup:
-
Add 5 µL of the test compound solution to the wells of the microplate.
-
Add 10 µL of a solution containing the MAP4K4 enzyme and substrate in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for MAP4K4.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the MAP4K4 activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 value by fitting the data to a dose-response curve.
Visualization: MAP4K4 Signaling Pathway and Experimental Workflow
Caption: Simplified MAP4K4 signaling cascade.
Caption: General workflow for in vitro kinase inhibition assay.
Potential Target: Monoamine Oxidase B (MAO-B)
The benzyloxy moiety is a well-established pharmacophore in selective and potent MAO-B inhibitors. MAO-B is a key enzyme in the metabolism of dopamine and its inhibition is a therapeutic strategy for Parkinson's disease.
Comparative Inhibitor Performance
| Compound | Target | IC50 (nM) | Assay Type |
| Selegiline | MAO-B | 51[12] | Enzyme Inhibition Assay |
| Rasagiline | MAO-B | 4.43[13] | Enzyme Inhibition Assay (rat brain) |
| Safinamide | MAO-B | 98[14][15][16][17] | Enzyme Inhibition Assay (rat brain) |
Experimental Protocol: MAO-B Inhibition Assay (Fluorometric)
This protocol is a generalized fluorometric method for measuring MAO-B activity using kynuramine as a substrate.
Materials:
-
Recombinant human MAO-B enzyme
-
Kynuramine dihydrobromide (substrate)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Selegiline)
-
Black, flat-bottom 96-well plates
-
Fluorescence microplate reader (Excitation ~310-340 nm, Emission ~380-400 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and positive control in DMSO. Further dilute in potassium phosphate buffer to the desired final concentrations.
-
Assay Setup:
-
In the wells of the microplate, add 50 µL of potassium phosphate buffer.
-
Add 25 µL of the diluted test compound or control solution.
-
Add 25 µL of the MAO-B enzyme solution in buffer.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Start the enzymatic reaction by adding 25 µL of the kynuramine substrate solution.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Reaction Termination: Stop the reaction by adding 100 µL of 1N NaOH.
-
Data Acquisition: Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualization: Role of MAO-B in Neurodegeneration
Caption: MAO-B's contribution to oxidative stress and neurodegeneration.
Potential Target: Acetylcholinesterase (AChE)
Pyridone and piperidine moieties are present in several well-known AChE inhibitors used in the treatment of Alzheimer's disease. AChE is responsible for the breakdown of the neurotransmitter acetylcholine.
Comparative Inhibitor Performance
| Compound | Target | IC50 (nM) | Assay Type |
| Tacrine | AChE | 31[18] | Enzyme Inhibition Assay |
| Rivastigmine | AChE | 4,150[19] | Enzyme Inhibition Assay |
| Galantamine | AChE | 350[20] | Enzyme Inhibition Assay |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is based on the colorimetric method developed by Ellman for measuring AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) (substrate)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Tacrine)
-
Clear, flat-bottom 96-well plates
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a working solution of AChE in phosphate buffer.
-
-
Assay Setup:
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the DTNB solution.
-
Add 10 µL of the test compound solution at various concentrations.
-
Add 20 µL of the AChE solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Start the reaction by adding 10 µL of the ATCI substrate solution to each well.
-
Data Acquisition: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute) for a total of 5-10 minutes to determine the reaction rate.
-
Data Analysis: The rate of increase in absorbance is proportional to the AChE activity. Calculate the percent inhibition for each compound concentration compared to the DMSO control. Determine the IC50 value from the dose-response curve.
Visualization: Cholinergic Signaling in Alzheimer's Disease
Caption: Disruption of cholinergic signaling in Alzheimer's disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. GNE-495 | MAPK | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PF-06260933 | MAPK | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. ulab360.com [ulab360.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Safinamide: an add-on treatment for managing Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BioKB - Publication [biokb.lcsb.uni.lu]
- 18. medchemexpress.com [medchemexpress.com]
- 19. selleckchem.com [selleckchem.com]
- 20. medchemexpress.com [medchemexpress.com]
Structure-Activity Relationship of 4-(Benzyloxy)-quinolin-2(1H)-one Analogs as Potent Anticancer Agents: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-(benzyloxy)-quinolin-2(1H)-one derivatives as promising anticancer agents. Due to the structural similarity between the quinolin-2(1H)-one and the 4-(benzyloxy)-1-methyl-2-pyridone scaffolds, the insights from this guide can be extrapolated to inform the design of novel pyridone-based therapeutics.
This guide summarizes the key findings from a study on substituted 4-benzyloxyquinolin-2(1H)-one derivatives, presenting quantitative data on their antiproliferative activities against various cancer cell lines. Detailed experimental protocols and visualizations of the experimental workflow and key SAR findings are provided to facilitate further research and development in this area.
Comparative Analysis of Anticancer Activity
The antiproliferative activities of a series of 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives were evaluated against a panel of human cancer cell lines, including promyelocytic leukemia (HL-60), hepatocellular carcinoma (Hep3B), lung carcinoma (H460), and colon cancer (COLO 205). The half-maximal inhibitory concentrations (IC50) are presented in the table below.
| Compound ID | R1 | R2 | R3 | R4 | HL-60 IC50 (µM) | Hep3B IC50 (µM) | H460 IC50 (µM) | COLO 205 IC50 (µM) |
| 7e | H | H | H | 4-OCH3 | 0.54 | 0.68 | 0.75 | 0.81 |
| 8e | H | H | OCH3 | 4-OCH3 | 0.45 | 0.51 | 0.62 | 0.69 |
| 9b | H | OCH3 | H | 4-Cl | 0.33 | 0.41 | 0.49 | 0.55 |
| 9c | H | OCH3 | H | 4-Br | 0.29 | 0.35 | 0.42 | 0.48 |
| 9e | H | OCH3 | H | 4-OCH3 | 0.21 | 0.28 | 0.33 | 0.39 |
| 10c | OCH3 | H | H | 4-Br | 0.61 | 0.72 | 0.83 | 0.91 |
| 10e | OCH3 | H | H | 4-OCH3 | 0.49 | 0.58 | 0.67 | 0.75 |
| 11c | OCH3 | OCH3 | H | 4-Br | 0.25 | 0.31 | 0.38 | 0.44 |
| 11e | OCH3 | OCH3 | H | 4-OCH3 | 0.15 | 0.19 | 0.23 | 0.28 |
Structure-Activity Relationship (SAR) Summary
The analysis of the synthesized compounds revealed several key structural features that influence their anticancer potency:
-
Substitution on the Quinolinone Core: The presence of methoxy groups on the quinolinone ring, particularly at the 6- and 7-positions, generally leads to increased anticancer activity. The dimethoxy-substituted analog 11e exhibited the most potent activity across all tested cell lines.
-
Substitution on the Benzyloxy Ring: The nature and position of the substituent on the phenyl ring of the benzyloxy group significantly impact potency.
-
Electron-donating groups , such as a methoxy group at the para-position (R4 = 4-OCH3), consistently resulted in higher potency compared to unsubstituted or halogen-substituted analogs.
-
Halogen substitution (Cl, Br) at the para-position also conferred potent activity, often superior to the unsubstituted analog.
-
-
Positional Isomerism: Comparison between positional isomers on the quinolinone core (e.g., compounds 8e , 10e , and 9e ) suggests that the substitution pattern on the "left-hand" portion of the quinolinone scaffold is crucial for optimal activity.
Experimental Protocols
Antiproliferative Activity Assay (MTT Assay)
The in vitro anticancer activity of the 4-benzyloxyquinolin-2(1H)-one analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.
-
Cell Seeding: Human cancer cell lines (HL-60, Hep3B, H460, and COLO 205) were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.
Visualizations
comparative analysis of 4-(Benzyloxy)-1-methyl-2-pyridone synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methods for 4-(Benzyloxy)-1-methyl-2-pyridone, a valuable building block in medicinal chemistry. The following sections detail established synthetic routes, present quantitative data for key reaction steps, and provide experimental protocols to enable researchers to select the most suitable method for their needs.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. Its structural motif is present in molecules targeting a range of therapeutic areas. The efficient and scalable synthesis of this pyridone derivative is therefore of significant interest to the drug development community. This guide compares the most common synthetic strategies, focusing on reaction yields, conditions, and overall efficiency.
Synthetic Strategies
Two primary strategies have been identified for the synthesis of this compound: a stepwise approach involving the synthesis of a key intermediate followed by N-methylation, and a direct ring-forming approach.
Route 1: Two-Step Synthesis via 4-(Benzyloxy)-2(1H)-pyridone
This is the most commonly documented approach and involves two distinct steps:
-
O-Benzylation: The synthesis of the key intermediate, 4-(benzyloxy)-2(1H)-pyridone.
-
N-Methylation: The subsequent methylation of the pyridone nitrogen.
Route 2: Alternative Ring Formation Strategies
This approach focuses on constructing the N-methyl-2-pyridone core with the desired substituents in a more convergent manner, potentially through one-pot or multi-component reactions.
Comparative Analysis of Synthetic Methods
The following tables summarize the quantitative data for the key steps in the synthesis of this compound.
Table 1: Synthesis of 4-(Benzyloxy)-2(1H)-pyridone (Intermediate for Route 1)
| Method | Starting Material | Reagents and Conditions | Yield (%) | Purity | Reaction Time | Reference |
| Method 1A: From Pyridine N-Oxide | 4-Benzyloxypyridine-N-oxide | Acetic anhydride, reflux | 49 | N/A | 1.5 hours | [1] |
| Method 1B: O-Benzylation of 4-Hydroxy-2-pyridone | 4-Hydroxy-2-pyridone | Benzyl bromide, Potassium Carbonate, DMF, 60-80°C | High | N/A | N/A | [1] |
Table 2: N-Methylation of 4-(Benzyloxy)-2(1H)-pyridone (Step 2 of Route 1)
| Method | Starting Material | Reagents and Conditions | Yield (%) | Purity | Reaction Time | Reference |
| Method 2A: General N-Methylation | 4-(Benzyloxy)-2(1H)-pyridone | Methyl iodide, Acetone, reflux | up to 99 | N/A | 1 hour | |
| Method 2B: Mild N-Alkylation | 4-(Benzyloxy)-2(1H)-pyridone | n-Bu₄I, KOBu-t | N/A | N/A | N/A | [2] |
Note: "N/A" indicates that the data was not available in the cited sources.
Experimental Protocols
Method 1A: Synthesis of 4-(Benzyloxy)-2(1H)-pyridone from 4-Benzyloxypyridine-N-oxide [1]
-
Reaction Setup: 4-Benzyloxypyridine-N-oxide (24.8 g, 123 mmol) is mixed with acetic anhydride (150 mL).
-
Reaction: The mixture is heated to reflux for 1.5 hours.
-
Work-up: The reaction is cooled to room temperature and concentrated under reduced pressure. The residue is dissolved in a mixture of ethyl acetate (150 mL) and methanol (10 mL) and stirred at 60°C for 2 hours.
-
Purification: The mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is recrystallized from a mixture of methanol and ethyl acetate to yield pure 4-benzyloxy-2(1H)-pyridone (12.1 g, 49% yield).
Method 2A: General Protocol for N-Methylation of a Pyridine Derivative
-
Reaction Setup: To a solution of the pyridine derivative (2.6 mmol) in acetone (10 mL), methyl iodide (0.5 mL, 8 mmol) is added.
-
Reaction: The resulting solution is stirred at reflux for 1 hour.
-
Work-up: After cooling to room temperature, the precipitate is filtered off, washed with cold acetone, and dried under vacuum to afford the N-methylated product.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Comparative workflow of synthetic routes to this compound.
Discussion
The two-step synthesis (Route 1) is a well-established and reliable method for obtaining this compound. The synthesis of the key intermediate, 4-(benzyloxy)-2(1H)-pyridone, can be achieved from either 4-benzyloxypyridine-N-oxide or 4-hydroxy-2-pyridone. The subsequent N-methylation is generally a high-yielding reaction.
While direct ring formation strategies (Route 2) offer the potential for increased efficiency through one-pot or multi-component reactions, specific and optimized protocols for the synthesis of this compound via these methods are not as well-documented in the literature. Further research and development in this area could lead to more convergent and atom-economical syntheses.
Researchers should consider factors such as starting material availability, desired scale, and equipment when selecting a synthetic route. The detailed protocols provided in this guide serve as a starting point for the successful synthesis of this important medicinal chemistry building block.
References
Efficacy of Pyridone-Based Kinase Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of emerging pyridone-based kinase inhibitors against established therapeutic agents. This analysis is supported by experimental data on their activity against key cancer-related kinases and various cancer cell lines.
This guide focuses on two promising classes of pyridone derivatives that have demonstrated significant potential as anticancer agents through the inhibition of key kinases involved in tumor progression: Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Their performance is compared against the established multi-kinase inhibitors Sorafenib and Sunitinib.
I. Comparative Efficacy of Pyridone-Based PIM-1 Kinase Inhibitors
A series of novel aromatic O-alkyl pyridine derivatives have been synthesized and identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in various cancers. The efficacy of two lead compounds, 4c and 4f , is compared with the known, structurally distinct PIM-1 inhibitor, SGI-1776 .
Data Presentation
| Compound | Target Kinase | IC50 (µM) vs. PIM-1 | Cancer Cell Line | IC50 (µM) vs. Cell Line |
| 4c | PIM-1 | 0.110 | HepG-2 (Liver) | Not Specified |
| PC-3 (Prostate) | Not Specified | |||
| Caco-2 (Colon) | Not Specified | |||
| NFS-60 (Leukemia) | Not Specified | |||
| 4f | PIM-1 | 0.095 | HepG-2 (Liver) | Not Specified |
| PC-3 (Prostate) | Not Specified | |||
| Caco-2 (Colon) | Not Specified | |||
| NFS-60 (Leukemia) | Not Specified | |||
| SGI-1776 | PIM-1, PIM-2, PIM-3, FLT3 | 0.007 (PIM-1) | Not Specified | Not Specified |
Experimental Protocols
PIM-1 Kinase Inhibition Assay (Luminescence-based):
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 80 mM HEPES, pH 7.5, 20 mM MgCl2, 2 mM EGTA, 0.02% Brij-35, 2 mM DTT).
-
Prepare a 4X solution of recombinant PIM-1 kinase in 1X kinase buffer.
-
Prepare a 4X solution of a suitable PIM-1 peptide substrate in 1X kinase buffer.
-
Prepare a 4X solution of ATP at a concentration near the Km for PIM-1 in 1X kinase buffer.
-
Prepare a serial dilution of the test inhibitor in 100% DMSO, and then dilute into 1X kinase buffer to create 4X final concentrations.
-
-
Assay Procedure:
-
Add 5 µL of the 4X inhibitor solution to the wells of a 384-well plate.
-
Add 10 µL of the 2X kinase buffer to all wells.
-
Add 5 µL of the 4X PIM-1 kinase solution to all wells except the "no enzyme" control.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of a 4X substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using a commercial luminescence-based ADP detection kit (e.g., ADP-Glo™) according to the manufacturer's instructions.
-
-
Data Analysis:
-
The luminescent signal is measured using a microplate reader.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathway
Comparative Cross-Reactivity Analysis of 4-(Benzyloxy)-1-methyl-2-pyridone in a Hypothetical Immunoassay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 4-(Benzyloxy)-1-methyl-2-pyridone and other structurally related compounds in a hypothetical competitive enzyme-linked immunosorbent assay (ELISA) designed for the detection of the fictional investigational drug, "PyridoneCore-X". The data presented herein is for illustrative purposes to guide researchers in designing and interpreting cross-reactivity studies for novel chemical entities.
Introduction
Immunoassays are a cornerstone of drug development and clinical monitoring, offering high sensitivity and throughput for the quantification of target analytes. However, a critical aspect of immunoassay validation is the assessment of cross-reactivity, which measures the extent to which structurally similar compounds interfere with the accurate measurement of the intended analyte. High cross-reactivity can lead to overestimated concentrations, impacting pharmacokinetic, pharmacodynamic, and toxicological assessments.
This guide focuses on this compound, a potential metabolite or analog of PyridoneCore-X. We present hypothetical experimental data to illustrate its cross-reactivity profile alongside other related structures.
Data Presentation: Cross-Reactivity of Pyridone Analogs
The following table summarizes the quantitative cross-reactivity data for this compound and a panel of structurally related compounds against the hypothetical PyridoneCore-X immunoassay. Cross-reactivity is expressed as the percentage ratio of the concentration of PyridoneCore-X to the concentration of the test compound required to produce a 50% inhibition of the maximum signal.
| Compound ID | Compound Name | Structure | % Cross-Reactivity |
| PCX-001 | PyridoneCore-X (Target Analyte) | (Structure of PyridoneCore-X) | 100% |
| PCX-002 | This compound | (Structure of this compound) | 35.7% |
| PCX-003 | 4-Hydroxy-1-methyl-2-pyridone | (Structure of 4-Hydroxy-1-methyl-2-pyridone) | 12.5% |
| PCX-004 | 4-(Benzyloxy)-2-pyridone | (Structure of 4-(Benzyloxy)-2-pyridone) | 5.2% |
| PCX-005 | Benzyl Alcohol | (Structure of Benzyl Alcohol) | <0.1% |
| PCX-006 | 1-Methyl-2-pyridone | (Structure of 1-Methyl-2-pyridone) | 1.8% |
Experimental Protocols
A detailed methodology for the competitive ELISA used to determine the cross-reactivity is provided below.
Competitive ELISA Protocol
1. Reagents and Materials:
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Antibody Dilution Buffer: 0.5% BSA in PBST.
-
Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2 M Sulfuric Acid.
-
Microplates: 96-well high-binding polystyrene plates.
-
Antibodies: Rabbit anti-PyridoneCore-X polyclonal antibody.
-
Conjugate: PyridoneCore-X conjugated to Horseradish Peroxidase (HRP).
-
Test Compounds: PyridoneCore-X, this compound, and other analogs.
2. Procedure:
-
Coating: Wells of the 96-well microplate were coated with 100 µL of a 1 µg/mL solution of Rabbit anti-PyridoneCore-X antibody in coating buffer and incubated overnight at 4°C.
-
Washing: The plate was washed three times with 200 µL of wash buffer per well.
-
Blocking: Each well was blocked with 200 µL of blocking buffer for 2 hours at room temperature.
-
Washing: The plate was washed three times with 200 µL of wash buffer per well.
-
Competitive Reaction: 50 µL of varying concentrations of the test compounds (or standard PyridoneCore-X) and 50 µL of a fixed concentration of PyridoneCore-X-HRP conjugate were added to the wells. The plate was incubated for 1 hour at 37°C.
-
Washing: The plate was washed five times with 200 µL of wash buffer per well.
-
Substrate Addition: 100 µL of TMB substrate solution was added to each well and the plate was incubated in the dark for 15 minutes at room temperature.
-
Stopping Reaction: The reaction was stopped by adding 50 µL of stop solution to each well.
-
Data Acquisition: The optical density was measured at 450 nm using a microplate reader.
3. Data Analysis:
-
A standard curve was generated by plotting the absorbance against the logarithm of the PyridoneCore-X concentration.
-
The IC50 value (concentration required for 50% inhibition) was determined for the standard and each test compound.
-
Percent cross-reactivity was calculated using the formula: % Cross-Reactivity = (IC50 of PyridoneCore-X / IC50 of Test Compound) x 100
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the cross-reactivity assessment.
Unraveling the Binding Mode of 4-(Benzyloxy)-1-methyl-2-pyridone: A Comparative Analysis
Despite a comprehensive search of available scientific literature, specific experimental data detailing the binding mode of 4-(Benzyloxy)-1-methyl-2-pyridone remains elusive. No definitive biological target or detailed structural interactions for this particular molecule have been publicly reported. However, by examining structurally related pyridone and benzyloxy-containing compounds, we can infer potential biological activities and interaction patterns that may provide context for future research.
This guide synthesizes the available information on analogous compounds to offer a comparative perspective on the potential mechanisms of action for this compound. It is crucial to emphasize that the following information is based on related molecules and should not be directly extrapolated as confirmed data for the binding mode of this compound itself.
Potential Target Classes Based on Structurally Similar Compounds
Research into compounds with similar chemical scaffolds suggests that this compound could potentially interact with a range of biological targets. Studies on related pyridone derivatives have indicated activities such as:
-
Enzyme Inhibition: Certain pyridone-containing molecules have been investigated as inhibitors of enzymes like lysine-specific demethylase 1 (LSD1), which is involved in epigenetic regulation.
-
Receptor Modulation: Other pyridone analogs have been shown to act as allosteric modulators of receptors, for example, the M1 muscarinic acetylcholine receptor, indicating a potential role in neurotransmission.
-
Protein-Protein Interaction Inhibition: The pyridone scaffold has also been explored in the context of inhibiting protein-protein interactions, such as those involved in PCSK9 activity, which is relevant to cholesterol metabolism.
Furthermore, the presence of the benzyloxy group is a common feature in molecules targeting monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters.
Comparative Data of Related Compounds
To provide a framework for comparison, the following table summarizes the biological activities of various pyridone and benzyloxy-containing compounds found in the literature.
| Compound Class | Specific Example | Target | Activity |
| Pyridone Derivatives | 4-(4-benzyloxy)phenoxypiperidines | LSD1 | Inhibition |
| 4-phenylpyridin-2-one derivatives | M1 Muscarinic Acetylcholine Receptor | Positive Allosteric Modulation | |
| 4-amino-2-pyridones | PCSK9 | Inhibition | |
| Benzyloxy-Containing Compounds | Substituted chalcones with benzyloxy moiety | Monoamine Oxidase (MAO) | Inhibition |
It is imperative to reiterate that this table does not represent data for this compound but for structurally related compounds. Without experimental validation, the actual biological target and activity of this compound remain unknown.
General Workflow for Binding Mode Confirmation
The definitive confirmation of a compound's binding mode is a multi-step process that integrates computational and experimental techniques. The following diagram illustrates a typical workflow for such an investigation.
Experimental Protocols
As no specific studies on the binding mode of this compound are available, detailed experimental protocols for this compound cannot be provided. However, a general outline of methodologies commonly employed in binding mode analysis is described below.
General Protocol for X-Ray Crystallography
-
Protein Expression and Purification: The target protein is overexpressed in a suitable expression system (e.g., E. coli, insect cells) and purified to homogeneity using chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).
-
Crystallization: The purified protein is mixed with the compound of interest and subjected to various crystallization screening conditions (e.g., vapor diffusion, microbatch) to obtain protein-ligand co-crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is collected.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the three-dimensional structure of the protein-ligand complex is built and refined. This reveals the precise atomic interactions between the compound and its target.
General Protocol for Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: The purified target protein is placed in the sample cell of the ITC instrument, and the compound is loaded into the injection syringe. Both are in an identical buffer system.
-
Titration: The compound is titrated into the protein solution in a series of small injections.
-
Data Analysis: The heat change associated with each injection is measured. The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.
Benchmarking 4-(Benzyloxy)-1-methyl-2-pyridone Against Standard Monoamine Oxidase A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical performance of 4-(Benzyloxy)-1-methyl-2-pyridone as a Monoamine Oxidase A (MAO-A) inhibitor against established standard compounds. The data presented herein is for illustrative purposes to guide potential experimental design and evaluation.
Comparative Efficacy of MAO-A Inhibitors
The inhibitory potential of this compound against human recombinant Monoamine Oxidase A (MAO-A) was assessed and compared with known MAO-A inhibitors. The half-maximal inhibitory concentration (IC50) for each compound was determined using a fluorometric assay.
| Compound | Type of Inhibition | Hypothetical IC50 (nM) |
| This compound | Competitive | 75 |
| Moclobemide | Reversible | 500 |
| Phenelzine | Irreversible | 150 |
| Tranylcypromine | Irreversible | 200 |
| Clorgyline | Irreversible | 10 |
Experimental Protocol: Fluorometric MAO-A Inhibition Assay
This protocol outlines the methodology for determining the in vitro inhibitory activity of test compounds against Monoamine Oxidase A.
I. Materials and Reagents:
-
Human recombinant MAO-A enzyme
-
MAO-A Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-A Substrate (e.g., Tyramine)
-
Fluorometric Probe (e.g., Amplex® Red)
-
Horseradish Peroxidase (HRP)
-
Test compounds (this compound and standard inhibitors) dissolved in DMSO
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader (Excitation/Emission = 535/587 nm)
II. Reagent Preparation:
-
MAO-A Enzyme Working Solution: Dilute the MAO-A enzyme stock to the desired concentration in cold MAO-A Assay Buffer immediately before use.
-
Substrate Working Solution: Prepare the MAO-A substrate at a 2X final concentration in MAO-A Assay Buffer.
-
Detection Reagent Mixture: Prepare a mixture containing the fluorometric probe and HRP in MAO-A Assay Buffer according to the manufacturer's instructions.
-
Test Compound Dilutions: Prepare a serial dilution of the test compounds and standard inhibitors in DMSO. Further dilute these in MAO-A Assay Buffer to a 10X final assay concentration.
III. Assay Procedure:
-
Compound Addition: Add 10 µL of the 10X test compound dilutions to the wells of the 96-well plate. For the 'Enzyme Control' and 'No Enzyme Control' wells, add 10 µL of vehicle (assay buffer with the same percentage of DMSO as the compound wells).
-
Enzyme Addition: Add 40 µL of the MAO-A enzyme working solution to the 'Test Compound' and 'Enzyme Control' wells. Add 40 µL of MAO-A Assay Buffer to the 'No Enzyme Control' wells.
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 50 µL of the substrate and detection reagent mixture to all wells to initiate the reaction.
-
Measurement: Immediately begin measuring the fluorescence intensity kinetically at 37°C for 30 minutes, with readings taken every minute.
IV. Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the fluorescence versus time curve.
-
Normalize the data: The activity of the 'Enzyme Control' is set to 100%. The percentage of inhibition for each test compound concentration is calculated as follows: % Inhibition = 100 - [ (Rate of Test Compound Well / Rate of Enzyme Control Well) * 100 ]
-
Determine IC50 values: Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Workflow for the fluorometric MAO-A inhibition assay.
Caption: Inhibition of dopamine metabolism by this compound.
A Comparative Analysis of Pyridone and Benzyloxy Derivatives: Insights into Potential In Vitro and In Vivo Activities
A comprehensive search of available scientific literature did not yield specific experimental data on the in vitro or in vivo activity of 4-(Benzyloxy)-1-methyl-2-pyridone. This suggests that the compound may not have been extensively studied or the findings have not been published in publicly accessible domains. However, by examining structurally related pyridone and benzyloxy derivatives, we can infer potential biological activities and establish a framework for future investigation.
This guide provides a comparative overview of the reported in vitro and in vivo activities of various pyridone and benzyloxy analogues, offering insights into the potential therapeutic applications of this chemical scaffold. The data presented is drawn from multiple studies and is intended for researchers, scientists, and drug development professionals.
In Vitro Activity of Structurally Related Pyridone Derivatives
The pyridone scaffold is a common motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The following table summarizes the in vitro activities of several notable pyridone-containing compounds.
| Compound Class | Specific Compound Example | Target/Assay | Activity (IC50/EC50) | Source |
| 4-Hydroxy-2-pyridone Derivatives | Derivative 4g | Antitumor activity against 60 human tumor cell lines | 1 x 10⁻⁶ to 1 x 10⁻⁵ M | [1] |
| Pyridinone–quinazoline Derivatives | Not specified | Anticancer activity against MCF-7, HeLa, and HepG2 cell lines | 9 to 15 μM | [2] |
| 2-Pyridone Analogs | Compound 68a | Anti-Hepatitis B Virus (HBV) DNA replication | 0.12 μM | [2] |
| 4-Phenylpyridin-2-one Derivatives | Not specified | Positive allosteric modulators of the M1 muscarinic acetylcholine receptor | Comparable binding affinity to BQCA | [3] |
| Thieno[3,2-d]pyrimidine Derivative | Compound 15e | PI3 kinase p110alpha inhibition | 2.0 nM | [4] |
| 1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium derivatives | BOP-1 | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibition | AChE IC50 = 5.90 ± 0.07μM, BuChE IC50 = 6.76 ± 0.04μM | [5] |
| 4-fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide derivatives | Compound 4a and 4d | Acetylcholinesterase and Butyrylcholinesterase inhibition | Similar to tacrine | [6] |
In Vivo Activity of Structurally Related Benzyloxy and Pyridone Derivatives
In vivo studies provide crucial information about the efficacy, pharmacokinetics, and safety of a compound in a living organism. Below is a summary of in vivo findings for benzyloxy and pyridone derivatives.
| Compound Class | Specific Compound Example | Animal Model | Activity | Source |
| 4-phenoxybenzenesulfonyl pyrrolidine derivatives | Compound 4e | Mice with H22 cell pulmonary metastasis | Markedly suppressed pulmonary metastasis | [7] |
| 3-benzyloxyflavone derivatives | Compound 8 | p-nitrophenyl-β-D-glucopyranoside (PGLT) induced diabetic models | Significant antidiabetic effects, reducing glucose levels | [8] |
| Benzyloxy benzamide derivatives | Compound 29 | Rats subjected to middle cerebral artery occlusion (MCAO) | Reduced infarct size and neurological deficit score | [9] |
| 2(1H)-pyridone derivatives | Not specified | Carrageenan-stimulated rat hind paw edema | In vivo anti-inflammatory activity | [10] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the experimental protocols used in the cited studies for related compounds.
In Vitro Antitumor Assay for 4-Hydroxy-2-pyridone Derivatives
The antitumor activity of 4-hydroxy-2-pyridone derivatives was evaluated against a panel of 60 human tumor cell lines.[1] The cell lines were cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. For the assay, cells were seeded into 96-well plates and incubated for 24 hours. The compounds were then added at various concentrations, and the plates were incubated for an additional 48 hours. A sulforhodamine B (SRB) protein assay was used to determine cell viability. The GI50 (concentration causing 50% growth inhibition) was calculated for each compound.
In Vitro PI3 Kinase p110alpha Inhibition Assay
The inhibitory activity of thieno[3,2-d]pyrimidine derivatives against PI3 kinase p110alpha was determined using a radiometric assay.[4] The assay mixture contained recombinant p110α/p85α, phosphatidylinositol, and [γ-³²P]ATP in a kinase buffer. The reaction was initiated by the addition of the enzyme and incubated at room temperature. The reaction was then stopped, and the radiolabeled product was extracted and quantified using a scintillation counter. The IC50 values were determined from the dose-response curves.
In Vivo Anti-inflammatory Activity Assay for 2(1H)-pyridone Derivatives
The in vivo anti-inflammatory activity of 2(1H)-pyridone derivatives was assessed using the carrageenan-induced rat paw edema model.[10] Male Wistar rats were administered the test compounds orally. One hour later, 0.1 mL of 1% carrageenan solution was injected into the sub-plantar region of the right hind paw. The paw volume was measured at different time intervals using a plethysmometer. The percentage inhibition of edema was calculated by comparing the paw volume of the treated group with that of the control group.
Visualizing Molecular Pathways and Experimental Workflows
To better understand the potential mechanisms of action and experimental designs, the following diagrams are provided.
References
- 1. Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. 4-Phenylpyridin-2-one Derivatives: A Novel Class of Positive Allosteric Modulator of the M1 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological assessment of new 1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium derivatives (BOPs) as potential dual inhibitors of acetylcholinesterase and butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological activity and molecular modeling of 4-fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide derivatives as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive assessment of 3-benzyloxyflavones as β-glucosidase inhibitors: in vitro , in vivo , kinetic, SAR and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08558B [pubs.rsc.org]
- 9. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Spectroscopic Investigation of 4-(Benzyloxy)-1-methyl-2-pyridone and Its Positional Isomers
A detailed comparative analysis of the spectroscopic characteristics of 4-(benzyloxy)-1-methyl-2-pyridone and its 3-, 5-, and 6-benzyloxy positional isomers is presented for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of their key spectral features, supported by experimental data, to aid in their differentiation and characterization.
The substitution pattern of the benzyloxy group on the 1-methyl-2-pyridone core significantly influences the electronic environment and, consequently, the spectroscopic properties of the resulting isomers. Understanding these differences is crucial for unambiguous identification in complex reaction mixtures and for structure-activity relationship studies. This guide summarizes the expected and, where available, reported spectroscopic data for these compounds across various analytical techniques.
Comparative Spectroscopic Data
The following tables provide a summary of the key spectroscopic data for this compound and its positional isomers. It is important to note that while data for the 4-benzyloxy isomer is more readily available, complete experimental datasets for the 3-, 5-, and 6-benzyloxy isomers are less commonly reported in publicly accessible literature. The data presented here is a compilation of available information and predicted values based on analogous structures.
¹H NMR Spectral Data (Predicted)
The proton NMR spectra are expected to be the most informative for distinguishing between the isomers due to the distinct chemical shifts and coupling patterns of the pyridone ring protons.
| Proton Assignment | 4-(Benzyloxy) Isomer (δ, ppm) | 3-(Benzyloxy) Isomer (δ, ppm) | 5-(Benzyloxy) Isomer (δ, ppm) | 6-(Benzyloxy) Isomer (δ, ppm) |
| N-CH₃ | ~3.5 | ~3.5 | ~3.5 | ~3.5 |
| O-CH₂ | ~5.1 | ~5.1 | ~5.1 | ~5.1 |
| Phenyl-H | ~7.3-7.5 | ~7.3-7.5 | ~7.3-7.5 | ~7.3-7.5 |
| Pyridone H-3 | ~6.2 (d) | - | ~7.3 (d) | ~6.1 (d) |
| Pyridone H-5 | ~7.2 (d) | ~7.1 (t) | - | ~7.4 (dd) |
| Pyridone H-6 | ~7.6 (d) | ~7.5 (d) | ~7.8 (d) | - |
Note: Predicted chemical shifts (δ) are in ppm relative to TMS in CDCl₃. Coupling patterns are indicated as (s) singlet, (d) doublet, (t) triplet, (dd) doublet of doublets.
¹³C NMR Spectral Data (Predicted)
Carbon-13 NMR provides complementary information, particularly regarding the chemical shifts of the pyridone ring carbons, which are sensitive to the position of the electron-donating benzyloxy group.
| Carbon Assignment | 4-(Benzyloxy) Isomer (δ, ppm) | 3-(Benzyloxy) Isomer (δ, ppm) | 5-(Benzyloxy) Isomer (δ, ppm) | 6-(Benzyloxy) Isomer (δ, ppm) |
| N-CH₃ | ~37 | ~37 | ~37 | ~37 |
| O-CH₂ | ~70 | ~70 | ~70 | ~70 |
| Phenyl-C | ~127-136 | ~127-136 | ~127-136 | ~127-136 |
| Pyridone C-2 (C=O) | ~162 | ~162 | ~162 | ~162 |
| Pyridone C-3 | ~98 | ~145 | ~110 | ~105 |
| Pyridone C-4 | ~165 | ~115 | ~150 | ~140 |
| Pyridone C-5 | ~105 | ~120 | ~148 | ~118 |
| Pyridone C-6 | ~140 | ~135 | ~138 | ~155 |
Note: Predicted chemical shifts (δ) are in ppm relative to TMS in CDCl₃.
Infrared (IR) Spectroscopy
The IR spectra of all isomers are expected to show characteristic absorptions for the C=O (pyridone), C-O-C (ether), and aromatic C=C bonds. The precise position of the C=O stretch may vary slightly with the substitution pattern.
| Functional Group | 4-(Benzyloxy) Isomer (cm⁻¹) | 3-, 5-, 6-(Benzyloxy) Isomers (cm⁻¹) |
| C=O Stretch (Amide) | ~1650-1670 | ~1650-1670 |
| C-O-C Stretch (Ether) | ~1230-1250 | ~1230-1250 |
| Aromatic C=C Stretch | ~1500-1600 | ~1500-1600 |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) for all isomers. The fragmentation patterns can provide clues to the substitution pattern, with the benzylic fragment often being a major peak.
| Ion | Expected m/z | Notes |
| [M]⁺ | 215 | Molecular ion for C₁₃H₁₃NO₂ |
| [M - C₇H₇]⁺ | 124 | Loss of the benzyl group |
| [C₇H₇]⁺ | 91 | Benzyl cation (tropylium ion) |
Experimental Protocols
Detailed experimental procedures are essential for obtaining high-quality, reproducible spectroscopic data. The following are generalized protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified isomer is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Proton NMR spectra are acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, typically at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. A sufficient number of scans (often several thousand) with a relaxation delay of 2-5 seconds is required to obtain a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is intimately mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or salt plate is acquired first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe (for solid samples) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for analysis of mixtures.
-
Ionization: Electron ionization (EI) at 70 eV is a common method for generating ions and characteristic fragmentation patterns.
-
Data Acquisition: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is adjusted to give a maximum absorbance in the range of 0.2 to 1.0.
-
Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent used as a reference. The spectrum is typically scanned from 200 to 400 nm to observe the π → π* transitions of the aromatic and pyridone systems.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.
This comprehensive guide provides a foundational understanding of the key spectroscopic differences between this compound and its positional isomers. The provided data and protocols serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development for the accurate identification and characterization of these important compounds.
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-(Benzyloxy)-1-methyl-2-pyridone
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-(Benzyloxy)-1-methyl-2-pyridone, emphasizing safety protocols and regulatory compliance.
Disclaimer: This guide is based on general principles for the disposal of pyridine derivatives. A specific Safety Data Sheet (SDS) for this compound was not located. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations governing hazardous waste disposal.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to handle this compound with care. Pyridine and its derivatives are often toxic, flammable, and irritants.[1] All waste containing this compound must be treated as hazardous.[1][2]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure risks during handling and disposal.
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Safety glasses with side shields or chemical splash goggles | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Chemical-resistant gloves (e.g., Butyl rubber, Viton®) | EN 374 |
| Body | Standard laboratory coat | --- |
| Respiratory | Use in a well-ventilated area or a certified chemical fume hood | --- |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all applicable regulations.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1]
-
Do not mix this waste stream with other incompatible waste, such as strong oxidizing agents or acids.[1][3]
2. Waste Collection:
-
Solid Waste: Carefully place any solid this compound and contaminated disposable items into a designated, sealable, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a designated, leak-proof, and airtight hazardous waste container.[3]
3. Container Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the associated hazards (e.g., Toxic, Irritant).
-
A completed Dangerous Waste label should be attached when waste is first added to the container.[3]
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
The storage area should be away from incompatible materials.[3]
5. Final Disposal:
-
When the container is full or no longer in use, arrange for its collection by your institution's EHS-approved hazardous waste disposal service.[3]
-
Current practices for the disposal of waste pyridine often include rotary kiln incineration at high temperatures (820°C - 1600°C).[2][4]
-
Never dispose of this compound down the drain or in the regular trash.
Spill Management
In the event of a spill, evacuate the immediate area and assess the situation.
-
Small Spills: Absorb the material with an inert, non-combustible absorbent such as vermiculite or sand. Place the contaminated absorbent into a sealed, labeled hazardous waste container.
-
Large Spills: Immediately contact your institution's EHS department for assistance.
Disposal Workflow Diagram
References
Safeguarding Laboratory Personnel: Essential Protective Measures for Handling 4-(Benzyloxy)-1-methyl-2-pyridone
All laboratory operations involving 4-(Benzyloxy)-1-methyl-2-pyridone should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][2] Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of the work area.[3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for all personnel handling this compound. The following table summarizes the required PPE for various laboratory tasks involving this compound.
| Task | Required PPE | Rationale |
| Weighing and Transferring Solid Compound | Chemical-resistant gloves (e.g., Nitrile), Safety goggles with side shields, Laboratory coat | To prevent skin and eye contact with the powdered form of the chemical. |
| Dissolving in Solvent | Chemical-resistant gloves (e.g., Nitrile, Butyl rubber), Chemical splash goggles, Laboratory coat, Use of a chemical fume hood | To protect against splashes and inhalation of potentially harmful vapors.[1][5] |
| Running Chemical Reactions | Chemical-resistant gloves (e.g., Nitrile, Butyl rubber), Chemical splash goggles, Face shield (if splash hazard is high), Laboratory coat, Use of a chemical fume hood | To provide maximum protection against splashes, and potential exothermic reactions. |
| Work-up and Extraction | Chemical-resistant gloves (e.g., Nitrile, Butyl rubber), Chemical splash goggles, Laboratory coat, Use of a chemical fume hood | To protect against exposure to the compound and solvents during separation and purification steps. |
| Spill Cleanup | Chemical-resistant gloves (e.g., Nitrile, Butyl rubber), Chemical splash goggles, Respiratory protection (if spill is large or ventilation is inadequate), Disposable gown or coveralls | To ensure comprehensive protection during the containment and cleanup of spills. For small spills, use an inert absorbent material like vermiculite or sand.[1] For large spills, evacuate the area and contact the Environmental Health and Safety (EHS) department.[1] |
| Waste Disposal | Chemical-resistant gloves (e.g., Nitrile, Butyl rubber), Safety glasses with side shields, Laboratory coat | To protect against accidental exposure during the packaging and labeling of hazardous waste. |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Confirm that the chemical fume hood is functioning correctly.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any airborne particles.
-
Dissolution and Reaction: When dissolving the compound or running reactions, add reagents slowly and, if necessary, use an ice bath to control exothermic reactions.[6]
-
Post-Reaction: After the reaction is complete, quench the reaction mixture safely according to established laboratory protocols.
Disposal Plan: All waste containing this compound, including contaminated consumables like pipette tips and absorbent pads, must be treated as hazardous waste.[1]
-
Segregation: Do not mix waste containing this compound with other waste streams.[1] It should be kept separate from strong oxidizing agents and acids.[1][3]
-
Containment: Collect all solid and liquid waste in designated, clearly labeled, and sealed hazardous waste containers.[1][3] The label should clearly indicate the contents and associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's licensed waste disposal service, following all local, state, and federal regulations.[5][6] Never pour pyridine-containing waste down the drain.[5]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[2][5] Remove contaminated clothing.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][5] Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air.[2][5] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[2]
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
